molecular formula C18H17NO5 B15589363 N-trans-p-Coumaroyltyrosine

N-trans-p-Coumaroyltyrosine

Cat. No.: B15589363
M. Wt: 327.3 g/mol
InChI Key: LEEDEKWKJVUWGA-ZWIJEDICSA-N
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Description

N-trans-p-Coumaroyltyrosine is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5+/t16-/m1/s1

InChI Key

LEEDEKWKJVUWGA-ZWIJEDICSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-trans-p-Coumaroyltyrosine: Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-Coumaroyltyrosine, a member of the N-phenylpropenoyl-L-amino acid class of secondary metabolites, has garnered significant interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, its biosynthetic pathway, and detailed experimental protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, often as part of a broader profile of N-phenylpropenoyl-L-amino acids. Its presence is frequently associated with the plant's response to biotic and abiotic stress. The primary known natural sources are detailed in Table 1.

Data Presentation

Table 1: Natural Sources and Quantitative Data of this compound

Plant SpeciesFamilyPlant Part(s)ConcentrationReference(s)
Theobroma cacao (Cocoa)MalvaceaeSeeds (beans), CallusNot explicitly quantified, but identified as a major polyphenolic compound.[1]
Abrus mollisFabaceaeLeavesNot explicitly quantified.
Abrus cantoniensisFabaceaeLeavesNot explicitly quantified.
Abri herba (related to Abrus species)FabaceaeLeaves0.75 - 6.36 mg/g
Allium atroviolaceumAmaryllidaceaeNot specifiedNot explicitly quantified.

Biosynthesis of this compound

The biosynthesis of this compound involves the convergence of the phenylpropanoid and amino acid metabolic pathways. The key precursors are p-coumaric acid, derived from the shikimate pathway, and the amino acid L-tyrosine.

The proposed biosynthetic pathway involves two key enzymatic steps:

  • Activation of p-Coumaric Acid: The enzyme 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA. This reaction requires ATP.[2][3][4][5]

  • Amide Bond Formation: A hydroxycinnamoyl-CoA:tyramine (B21549) N-(hydroxycinnamoyl)transferase (THT) , or a similar acyltransferase, catalyzes the condensation of p-coumaroyl-CoA with L-tyrosine to form this compound.[6][7][8][9][10]

Mandatory Visualization

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_amino_acid Amino Acid Metabolism Shikimate Pathway Shikimate Pathway p-Coumaric Acid p-Coumaric Acid Shikimate Pathway->p-Coumaric Acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL (4-coumarate:CoA ligase) This compound This compound p-Coumaroyl-CoA->this compound THT (acyltransferase) L-Tyrosine L-Tyrosine L-Tyrosine->this compound

Biosynthesis of this compound.

Experimental Protocols

The following section outlines a synthesized methodology for the extraction and quantification of this compound from plant material, based on established protocols for related compounds.

Extraction of N-phenylpropenoyl-L-amino Acids

This protocol is a general guideline and may require optimization depending on the specific plant matrix.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol containing 0.1% formic acid.

    • Vortex the mixture for 1 minute.

    • Sonicate the sample for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

Mandatory Visualization

Extraction_Workflow Start Start Grind Plant Material Grind Plant Material Start->Grind Plant Material Extraction with 80% MeOH, 0.1% Formic Acid Extraction with 80% MeOH, 0.1% Formic Acid Grind Plant Material->Extraction with 80% MeOH, 0.1% Formic Acid Vortex and Sonicate Vortex and Sonicate Extraction with 80% MeOH, 0.1% Formic Acid->Vortex and Sonicate Centrifuge Centrifuge Vortex and Sonicate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Repeat Extraction Repeat Extraction Collect Supernatant->Repeat Extraction Combine Supernatants Combine Supernatants Repeat Extraction->Combine Supernatants Filter (0.22 um) Filter (0.22 um) Combine Supernatants->Filter (0.22 um) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Filter (0.22 um)->HPLC/LC-MS Analysis

References

The Biological Activity of N-trans-p-Coumaroyltyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-trans-p-Coumaroyltyrosine, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its biological activities, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibiting properties. While research demonstrates promising qualitative effects, a notable gap exists in the public domain regarding specific quantitative data (e.g., IC50 values) for this particular molecule. This document synthesizes the available information, presents comparative data from structurally similar compounds to provide context, and outlines detailed experimental protocols for the key assays cited. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical studies. Research has shown that this compound can modulate key inflammatory responses in both in vitro and in vivo models.

In Vitro and In Vivo Effects

Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that N-(E)-p-coumaroyl tyrosine can significantly decrease the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of inflammatory damage.[1][2] Furthermore, it has been observed to reduce the secretion of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-18 (IL-18).[1][2] In an in vivo model using zebrafish, N-(E)-p-coumaroyl tyrosine was found to inhibit the aggregation of neutrophils and macrophages at the site of injury, further substantiating its anti-inflammatory potential.[1]

Proposed Signaling Pathway

The observed reduction in pro-inflammatory mediators suggests that this compound may interact with key intracellular signaling pathways that regulate inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) typically triggers a cascade involving these pathways, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). The ability of this compound to suppress the production of NO and various cytokines indicates a potential interference at one or more points within this signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates AP-1 AP-1 MAPKs->AP-1 AP-1_n AP-1 AP-1->AP-1_n Translocates N_trans_p_Coumaroyltyrosine N_trans_p_Coumaroyltyrosine N_trans_p_Coumaroyltyrosine->IKK Inhibits (putative) N_trans_p_Coumaroyltyrosine->MAPKs Inhibits (putative) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates AP-1_n->Pro-inflammatory Genes Activates iNOS, COX-2, Cytokines iNOS, COX-2, Cytokines Pro-inflammatory Genes->iNOS, COX-2, Cytokines

Figure 1: Putative anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

Comparative Data for Structurally Related Compounds

To provide a context for its potential antioxidant capacity, the following table summarizes the IC50 values of structurally related coumaroyl derivatives and other phenolic compounds in common antioxidant assays. It is crucial to note that these values are for comparative purposes only and do not represent the actual antioxidant activity of this compound.

Compound/ExtractAssayIC50 ValueReference
N-(p-Coumaroyl) SerotoninAntioxidant PropertiesNot specified[3]
Crude Extract (Gymnanthes lucida)DPPH21.59 µg/mL[4]
Crude Extract (Gymnanthes lucida)ABTS-[4]
Ethyl Acetate Fraction (Macaranga hypoleuca)DPPH14.31 mg/L[5]
Ethyl Acetate Fraction (Macaranga hypoleuca)ABTS2.10 mg/L[5]
Butanol Fraction (Macaranga hypoleuca)FRAP0.48 mg/L[5]

Neuroprotective Effects

The potential neuroprotective effects of this compound are an emerging area of interest. While direct studies on this specific compound are limited, research on other coumarin (B35378) and tyrosine derivatives suggests potential mechanisms of action in the context of neurodegenerative diseases.

Potential Mechanisms of Action

Structurally related compounds have been shown to exert neuroprotective effects through various mechanisms, including the activation of the TRKB-CREB-BDNF pathway, reduction of caspase activity, and protection against amyloid-beta induced toxicity.[6] For instance, certain coumarin derivatives have been found to reduce tau aggregation and reactive oxygen species in neuronal cell models.[6] Given its antioxidant and anti-inflammatory properties, it is plausible that this compound could offer neuroprotection by mitigating oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative disorders. However, dedicated studies using relevant cell lines (e.g., SH-SY5Y) and animal models are required to validate these hypotheses.

G Neurotoxic_Insults Neurotoxic Insults (e.g., Oxidative Stress, Amyloid-β) Neuronal_Cell Neuronal Cell Neurotoxic_Insults->Neuronal_Cell Inflammation Neuroinflammation Neuronal_Cell->Inflammation Oxidative_Stress Oxidative Stress Neuronal_Cell->Oxidative_Stress N_trans_p_Coumaroyltyrosine This compound N_trans_p_Coumaroyltyrosine->Inflammation Inhibits (Hypothesized) N_trans_p_Coumaroyltyrosine->Oxidative_Stress Reduces (Hypothesized) Neuroprotection Neuroprotection N_trans_p_Coumaroyltyrosine->Neuroprotection Promotes (Hypothesized) Apoptosis Apoptosis Inflammation->Apoptosis Oxidative_Stress->Apoptosis Neuroprotection->Apoptosis

Figure 2: Hypothesized neuroprotective mechanism of this compound.

Enzyme Inhibition: Tyrosinase

This compound and its derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This inhibitory activity makes them promising candidates for applications in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Tyrosinase Inhibition

Research indicates that both trans- and cis-N-coumaroyl tyrosinaseamine potently inhibit tyrosinase activity.[7] However, specific kinetic data, such as IC50 or Ki values, for this compound are not consistently reported in the available literature. The table below presents IC50 values for other known tyrosinase inhibitors for the purpose of comparison.

InhibitorIC50 ValueReference
Kojic Acid16.84 µM[8]
Acetazolamide7.895 µM[8]
7,3',4'-trihydroxyisoflavone5.23 µM[9]
7,8,4'-trihydroxyisoflavone11.21 µM[9]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers looking to investigate the biological activities of this compound.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

G Start Seed RAW 264.7 cells in 96-well plates Pre-treat Pre-treat cells with This compound Start->Pre-treat Stimulate Stimulate with LPS (1 µg/mL) Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Cell_Lysate Prepare cell lysates Incubate->Cell_Lysate NO_Assay Measure Nitric Oxide (Griess Assay) Collect->NO_Assay Cytokine_Assay Measure Cytokines (ELISA) Collect->Cytokine_Assay Western_Blot Western Blot for iNOS, COX-2, p-NF-κB, p-MAPKs Cell_Lysate->Western_Blot

Figure 3: Experimental workflow for in vitro anti-inflammatory assay.

Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: Cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins like NF-κB and MAPKs by Western blotting.

DPPH Radical Scavenging Assay

Protocol:

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a dose-response curve.

Mushroom Tyrosinase Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (substrate) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Reaction Mixture: The reaction mixture contains the tyrosinase enzyme and various concentrations of this compound.

  • Initiation of Reaction: The reaction is initiated by adding the L-DOPA substrate.

  • Monitoring the Reaction: The formation of dopachrome (B613829) is monitored by measuring the increase in absorbance at a specific wavelength (around 475 nm) over time using a spectrophotometer.

  • Calculation: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined from a dose-response curve. Kinetic parameters like Ki can be determined by performing the assay with varying concentrations of both the inhibitor and the substrate and analyzing the data using Lineweaver-Burk or other kinetic plots.

Conclusion and Future Directions

This compound exhibits a range of biological activities that warrant further investigation for its potential therapeutic applications. Its demonstrated anti-inflammatory properties, coupled with its potential as a tyrosinase inhibitor, highlight its promise in dermatology and the management of inflammatory conditions. However, the current body of literature lacks comprehensive quantitative data on its antioxidant and neuroprotective capacities.

Future research should focus on:

  • Quantitative analysis: Determining the IC50 values of this compound in various antioxidant and anti-inflammatory assays.

  • Mechanistic studies: Elucidating the precise molecular mechanisms underlying its biological effects, particularly its interaction with key signaling pathways like NF-κB and MAPKs.

  • In vivo efficacy: Conducting well-designed animal studies to evaluate its therapeutic potential in models of inflammatory diseases and neurodegeneration.

  • Structure-activity relationship studies: Synthesizing and evaluating analogs of this compound to optimize its biological activities and pharmacokinetic properties.

A more in-depth understanding of the pharmacological profile of this compound will be instrumental in unlocking its full therapeutic potential.

References

The Biosynthesis of N-trans-p-Coumaroyltyrosine in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cascade, regulatory networks, and analytical methodologies for a key plant secondary metabolite.

This technical guide provides a comprehensive overview of the biosynthesis of N-trans-p-Coumaroyltyrosine, a specialized metabolite in plants with roles in defense and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core biosynthetic pathway, its regulation, and the experimental protocols necessary for its study.

Core Biosynthetic Pathway

The formation of this compound is a multi-step process that begins with primary metabolites and culminates in the final amide conjugate. The pathway can be divided into three main stages: the synthesis of the precursor L-tyrosine, the production of the acyl donor p-coumaroyl-CoA via the phenylpropanoid pathway, and the final condensation reaction catalyzed by tyramine (B21549) N-hydroxycinnamoyltransferase (THT).

Precursor Synthesis: L-Tyrosine and p-Coumaroyl-CoA

L-Tyrosine Biosynthesis: L-tyrosine, an aromatic amino acid, is synthesized in plants through the shikimate pathway.[1] This pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate. While the complete biosynthesis of tyrosine is complex, a critical final step for the context of this guide is the conversion of prephenate to L-tyrosine.

p-Coumaroyl-CoA Biosynthesis: The acyl donor, p-coumaroyl-CoA, is a central intermediate of the general phenylpropanoid pathway.[2][3] This pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A molecule, forming p-coumaroyl-CoA.[4][5]

The Key Condensation Step: Tyramine N-hydroxycinnamoyltransferase (THT)

The final and committing step in the biosynthesis of this compound is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the amino group of tyramine. This reaction is catalyzed by tyramine N-hydroxycinnamoyltransferase (THT) , a member of the BAHD acyltransferase superfamily.[6][7] Tyramine itself is derived from the decarboxylation of L-tyrosine by the enzyme tyrosine decarboxylase (TDC) .[8][9]

The overall reaction catalyzed by THT is as follows:

p-Coumaroyl-CoA + Tyramine → this compound + Coenzyme A

Quantitative Data

The efficiency of the this compound biosynthetic pathway is dependent on the kinetic properties of the involved enzymes and the in-planta concentrations of substrates and products.

Enzyme Kinetics

Kinetic parameters for Tyramine N-hydroxycinnamoyltransferase (THT) have been determined in several plant species, highlighting its substrate preferences.

Plant SpeciesSubstrateKm (µM)Vmax (activity unit)Reference
Solanum tuberosum (Potato)Feruloyl-CoA3633 mkat (kg protein)-1[10]
4-Coumaroyl-CoA140-[10]
Tyramine (with Feruloyl-CoA)22-[10]
Tyramine (with 4-Coumaroyl-CoA)230-[10]
Capsicum annuum (Pepper)Feruloyl-CoA-67 nkat mg-1[11]
p-Coumaroyl-CoA-27 nkat mg-1[11]
Tyramine-67 nkat mg-1[11]
Dopamine-27 nkat mg-1[11]
Zea mays (Maize)Tyramine & Feruloyl-CoABest Substrates-[1][12]

Note: The activity units and experimental conditions may vary between studies. Direct comparison should be made with caution.

In Planta Concentrations

The accumulation of N-hydroxycinnamoyltyramines, including this compound, is often induced by stress. For example, in maize leaves, the levels of these compounds increase significantly after wounding, starting to rise 3-6 hours post-wounding and peaking at 12 hours.[1][12]

Experimental Protocols

Tyramine N-hydroxycinnamoyltransferase (THT) Enzyme Assay

This spectrophotometric assay is adapted from established protocols for acyltransferase activity.[13][14]

Principle: The assay measures the decrease in absorbance of the hydroxycinnamoyl-CoA substrate as it is consumed in the reaction. The absorbance maximum for p-coumaroyl-CoA is typically around 333 nm.

Materials:

  • Plant protein extract (or purified THT enzyme)

  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM EDTA and 10 mM β-mercaptoethanol.

  • p-Coumaroyl-CoA solution (1 mM in water, store at -20°C)

  • Tyramine solution (10 mM in water)

  • Spectrophotometer capable of reading in the UV range.

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding:

    • 850 µL of Assay Buffer

    • 50 µL of plant protein extract

    • 50 µL of p-Coumaroyl-CoA solution (final concentration ~50 µM)

  • Mix gently by inverting the cuvette.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at 333 nm.

  • Initiate the reaction by adding 50 µL of the tyramine solution (final concentration ~0.5 mM).

  • Immediately start monitoring the decrease in absorbance at 333 nm over time (e.g., every 15 seconds for 5 minutes).

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of p-coumaroyl-CoA.

  • A control reaction without tyramine should be run to account for any non-enzymatic degradation of the CoA thioester.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in plant extracts.[6][15][16]

Sample Preparation:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolism.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol (B129727) in water) at a ratio of 1:10 (w/v).

  • Vortex the mixture thoroughly and sonicate for 15-30 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Example Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor ion and product ion transitions for this compound will need to be determined by infusing a standard of the compound.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated in response to various environmental cues, particularly wounding and UV-B radiation.[6][12] This regulation occurs primarily at the transcriptional level, with the induction of THT gene expression. The signaling pathways involved are complex and involve the interplay of several key signaling molecules, including jasmonic acid (JA), ethylene (B1197577) (ET), and reactive oxygen species (ROS).

UV-B Radiation Signaling

Exposure to UV-B light is perceived by the photoreceptor UVR8 .[3][4][17] In its inactive state, UVR8 exists as a homodimer. Upon UV-B absorption, the dimer dissociates into monomers, which then interact with CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) , an E3 ubiquitin ligase.[2][12] This interaction prevents the degradation of the transcription factor ELONGATED HYPOCOTYL 5 (HY5) , allowing it to accumulate and activate the expression of target genes, including those involved in the phenylpropanoid pathway, which would lead to an increased supply of p-coumaroyl-CoA for this compound synthesis.

UVB_Signaling UVB UV-B Light UVR8_dimer UVR8 (dimer) Inactive UVB->UVR8_dimer absorption UVR8_monomer UVR8 (monomer) Active UVR8_dimer->UVR8_monomer dissociation UVR8_monomer->UVR8_dimer re-dimerization (negative feedback) COP1 COP1 UVR8_monomer->COP1 interaction HY5 HY5 COP1->HY5 prevents degradation of THT_gene THT Gene Expression HY5->THT_gene activates HY5_degradation HY5 Degradation Wounding_Signaling cluster_JA Jasmonate Pathway cluster_ET Ethylene Pathway cluster_ROS ROS Pathway Wounding_JA Wounding JA_Ile JA-Ile Synthesis Wounding_JA->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ promotes degradation of MYC2 MYC2 JAZ->MYC2 represses THT_gene THT Gene Expression MYC2->THT_gene Wounding_ET Wounding Ethylene Ethylene Synthesis Wounding_ET->Ethylene ET_Receptor Ethylene Receptors Ethylene->ET_Receptor inactivates CTR1 CTR1 ET_Receptor->CTR1 activates EIN2 EIN2 CTR1->EIN2 represses EIN3 EIN3 EIN2->EIN3 activates EIN3->THT_gene Wounding_ROS Wounding ROS_burst ROS Burst (H₂O₂) Wounding_ROS->ROS_burst MAPK_cascade MAPK Cascade ROS_burst->MAPK_cascade MAPK_cascade->THT_gene

References

The Antioxidant Mechanism of N-trans-p-Coumaroyltyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-coumaroyltyrosine, a naturally occurring phenolic amide, has garnered significant interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of its core antioxidant mechanisms of action. Through a combination of direct radical scavenging and modulation of key cellular signaling pathways, this compound offers a multi-faceted approach to mitigating oxidative stress. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound, a compound found in various plant species, has emerged as a promising antioxidant agent.[1][2] Its unique chemical structure, featuring a tyramine (B21549) moiety linked to p-coumaric acid, underpins its significant free radical scavenging capabilities and its ability to interact with and modulate cellular antioxidant defense systems. This guide will delve into the direct and indirect antioxidant mechanisms of this intriguing molecule.

Direct Radical Scavenging Activity

This compound exhibits potent direct antioxidant activity by donating a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. This has been demonstrated through various in vitro assays.

Data Presentation: Radical Scavenging Activity

While specific IC50 values for this compound are not extensively reported in the readily available literature, its activity has been confirmed in various studies. The following table summarizes the typical assays used to evaluate its radical scavenging potential.

AssayPrincipleTypical Reference CompoundReported Activity of this compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.Ascorbic Acid, TroloxPotent scavenging activity observed.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution.Trolox, Ascorbic AcidSignificant scavenging activity demonstrated.[3]

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by activating endogenous antioxidant defense mechanisms through the modulation of key signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes.

While direct quantitative data on this compound's effect on this pathway is emerging, related compounds suggest a likely mechanism of action involving the upregulation of key antioxidant enzymes.

Nrf2_ARE_Pathway NCT NCT ROS ROS

Figure 1: Proposed Nrf2-ARE signaling pathway activation by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress. The modulation of these pathways can influence the expression of antioxidant enzymes and other cytoprotective proteins. While direct evidence for this compound is still under investigation, related phenolic compounds have been shown to modulate MAPK signaling to enhance cellular antioxidant defenses.

MAPK_Pathway NCT This compound ERK ERK NCT->ERK Modulates JNK JNK NCT->JNK Modulates p38 p38 NCT->p38 Modulates ROS Oxidative Stress (ROS) ROS->ERK ROS->JNK ROS->p38 Nrf2_activation Nrf2 Activation ERK->Nrf2_activation JNK->Nrf2_activation p38->Nrf2_activation Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2_activation->Antioxidant_Enzymes Cell_Survival Enhanced Cell Survival Antioxidant_Enzymes->Cell_Survival

Figure 2: Proposed modulation of MAPK signaling pathways by this compound.
Data Presentation: Antioxidant Enzyme Activity

Studies on related compounds suggest that this compound likely enhances the activity of key antioxidant enzymes.

EnzymeFunctionExpected Effect of this compound
Superoxide (B77818) Dismutase (SOD) Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.Increased activity
Catalase (CAT) Catalyzes the decomposition of hydrogen peroxide to water and oxygen.Increased activity
Glutathione Peroxidase (GPx) Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione.Increased activity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antioxidant activity.

DPPH Radical Scavenging Assay

DPPH_Workflow start Start prep_sample Prepare this compound solutions of varying concentrations start->prep_sample mix Mix sample solution with DPPH solution (e.g., 1:1 v/v) prep_sample->mix prep_dpph Prepare a 0.1 mM DPPH solution in methanol (B129727) prep_dpph->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate scavenging activity (%) and determine IC50 value measure->calculate end End calculate->end

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • In a 96-well microplate or individual test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the this compound solution at different concentrations to the respective wells/tubes.

    • For the control, add the solvent used for the sample instead of the sample solution.

    • For the blank, add the solvent used for the sample and the solvent for DPPH.

  • Incubation and Measurement:

    • Mix the solutions thoroughly and incubate the plate/tubes in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.

Western Blot Analysis for Nrf2 Nuclear Translocation and MAPK Phosphorylation

Western_Blot_Workflow start Start cell_culture Culture cells and treat with This compound start->cell_culture protein_extraction Extract total protein or nuclear/ cytoplasmic fractions cell_culture->protein_extraction protein_quantification Quantify protein concentration (e.g., BCA assay) protein_extraction->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-Nrf2, anti-p-ERK) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibodies primary_antibody->secondary_antibody detection Detect protein bands using chemiluminescence secondary_antibody->detection analysis Analyze band intensity to quantify protein levels detection->analysis end End analysis->end

Figure 4: Experimental workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., hepatocytes, neurons) to a suitable confluency.

    • Treat the cells with varying concentrations of this compound for a specified duration. A positive control (e.g., a known Nrf2 activator) and a negative control (vehicle) should be included.

  • Protein Extraction:

    • For total protein, lyse the cells in RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for Nrf2, Lamin B1 (nuclear marker), GAPDH (cytoplasmic marker), phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, and total-p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of nuclear Nrf2 to Lamin B1 and the phosphorylated MAPKs to their respective total protein levels.

Conclusion

This compound demonstrates significant promise as a natural antioxidant. Its mechanism of action is multifaceted, involving both the direct scavenging of free radicals and the modulation of crucial cellular signaling pathways, including the Nrf2-ARE and MAPK pathways. This dual action suggests its potential for the prevention and treatment of a wide range of oxidative stress-related diseases. Further research is warranted to fully elucidate the quantitative aspects of its interaction with these signaling pathways and to explore its therapeutic applications in greater detail. This guide provides a foundational understanding and practical methodologies for researchers dedicated to advancing our knowledge of this potent natural antioxidant.

References

N-trans-p-Coumaroyltyrosine and its Analogs: A Technical Guide to Preclinical Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-coumaroyltyrosine belongs to the class of naturally occurring phenolic amides, compounds that have garnered significant scientific interest for their diverse pharmacological activities. While comprehensive data on this compound remains limited, extensive research on its close structural analogs, particularly N-trans-p-coumaroyltyramine, provides a foundational understanding of the potential therapeutic applications and toxicological profile of this compound class. This technical guide synthesizes the available preclinical data on this compound and its related amides, focusing on their pharmacology, toxicology, and mechanisms of action. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential and areas requiring further investigation.

Introduction

Phenolic amides, characterized by a phenolic acid moiety linked to an amine or amino acid through an amide bond, are widely distributed in the plant kingdom. This compound, found in plants such as Exochorda racemosa, is a representative of this class. The biological activities of these compounds are largely attributed to their antioxidant properties and their ability to interact with various enzymatic and signaling pathways. This guide will focus on the known pharmacological and toxicological aspects of this compound and its better-studied analog, N-trans-p-coumaroyltyramine.

Pharmacology

The pharmacological activities of N-trans-p-coumaroyl amides are diverse, with promising indications in the fields of oncology, metabolic disorders, and neurodegenerative diseases.

Anti-cancer Activity

Preclinical studies on N-trans-p-coumaroyltyramine have demonstrated its potential as an anti-cancer agent. It exhibits selective cytotoxicity towards cancer cells while showing protective effects on non-cancerous cells.

  • Cytotoxicity: N-trans-p-coumaroyltyramine has been shown to be selectively toxic to A431 (epidermoid carcinoma) and HeLa (cervical cancer) cells. In contrast, it protected immortalized HaCaT keratinocytes from hydrogen peroxide-induced oxidative stress.

  • Mechanism of Action: The anti-cancer effects of the related compound, N-coumaroyltyramine, have been linked to the inhibition of protein tyrosine kinases, including the epidermal growth factor receptor (EGFR). This inhibition leads to the suppression of tumor cell growth and cell cycle arrest in the S phase.

Enzyme Inhibition
  • α-Glucosidase Inhibition: N-p-trans-coumaroyltyramine is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests a potential therapeutic application in the management of type 2 diabetes.

  • Acetylcholinesterase (AChE) Inhibition: N-p-trans-coumaroyltyramine also inhibits acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This finding suggests its potential for investigation in the context of Alzheimer's disease.

Antioxidant Activity

The phenolic structure of these compounds confers significant antioxidant properties. N-trans-p-coumaroyltyramine and related compounds are effective scavengers of free radicals, which may contribute to their protective effects against oxidative stress-related diseases.

Toxicology

Comprehensive toxicological data for this compound is not currently available in the public domain. However, a Material Safety Data Sheet (MSDS) for the closely related N-p-trans-coumaroyltyramine provides general guidance on its safety and handling. It is classified as a combustible solid and requires standard laboratory precautions, such as handling in a well-ventilated area and using personal protective equipment. Specific toxicological parameters such as the LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) have not been established. Further studies are required to determine the genotoxicity, carcinogenicity, and reproductive toxicity of this compound.

Pharmacokinetics (ADME)

There is a notable lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding the pharmacokinetic profile is crucial for the development of any therapeutic agent. Future research should focus on in vitro and in vivo studies to characterize these parameters. General approaches to ADME studies in animal models are well-established and can be applied to this compound.

Data Presentation

Table 1: Summary of In Vitro Biological Activities of N-trans-p-Coumaroyltyramine

Biological ActivityTarget/AssayTest SystemIC50 / EffectReference
α-Glucosidase Inhibitionα-GlucosidaseIn vitro enzyme assayIC50: 2.7 µMMedChemExpress
Acetylcholinesterase InhibitionAcetylcholinesteraseIn vitro enzyme assayIC50: 122 µM[1]
Anti-trypanosomal ActivityT. brucei rhodesienseIn vitro cultureIC50: 13.3 µMMedChemExpress
CytotoxicityL6 cells (rat skeletal myoblasts)Cell cultureIC50: 105.3 µMMedChemExpress

Note: The data presented is for N-trans-p-Coumaroyltyramine, a close structural analog of this compound.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is a general method for assessing α-glucosidase inhibitory activity.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution at various concentrations.

    • Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol, over time using a microplate reader.

    • Acarbose is typically used as a positive control.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, A431) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization

Signaling Pathway

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds N_Coumaroyltyramine N-Coumaroyltyramine (Analog) N_Coumaroyltyramine->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Proposed inhibition of the EGFR signaling pathway by N-Coumaroyltyramine.

Experimental Workflow

cytotoxicity_workflow start Start: Cancer Cell Line Culture seed_cells Seed Cells into 96-well Plates start->seed_cells treat_cells Treat with this compound (Varying Concentrations) seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs analyze_data Analyze Data & Calculate IC50 measure_abs->analyze_data end_point End: Determine Cytotoxicity analyze_data->end_point

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural compounds with potential therapeutic applications, particularly in oncology and metabolic diseases. The available data, primarily from studies on N-trans-p-coumaroyltyramine, suggest that these compounds warrant further investigation. Key future research directions should include:

  • Comprehensive Pharmacological Profiling: In-depth studies to determine the IC50 values of this compound against a broader range of cancer cell lines and enzymes.

  • Toxicological Evaluation: Rigorous toxicological studies to establish a comprehensive safety profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity.

  • Pharmacokinetic Studies: Detailed ADME studies in relevant animal models to understand the bioavailability and metabolic fate of the compound.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

A thorough understanding of these aspects is essential for the potential translation of this compound from a promising natural product into a clinically viable therapeutic agent.

References

N-trans-p-Coumaroyltyrosine: A Key Player in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: N-trans-p-Coumaroyltyrosine is a specialized metabolite belonging to the hydroxycinnamic acid amide (HCAA) family, which plays a crucial role in the intricate defense systems of plants. Synthesized in response to various biotic stresses, including pathogen attack and insect herbivory, this phenolic compound contributes to the reinforcement of plant cell walls and exhibits direct antimicrobial and antifeedant properties. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted role of this compound in plant defense, offering valuable insights for researchers in plant science and professionals in the field of drug development seeking novel bioactive compounds.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, a central route in plants for the production of aromatic amino acids. The immediate precursors for its synthesis are p-coumaroyl-CoA and tyramine.

The formation of p-coumaroyl-CoA originates from the amino acid phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) converts phenylalanine into p-coumaroyl-CoA.[1][2]

Tyramine is synthesized from the amino acid tyrosine through the action of tyrosine decarboxylase (TyDC). Alternatively, tyrosine can be converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase (TAT), which can then be further metabolized.[3][4]

The final and key step in the biosynthesis of this compound is the condensation of p-coumaroyl-CoA and tyramine. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT).[5][6][7] The induction of THT gene expression is a critical regulatory point in the production of this defense compound.

This compound Biosynthesis cluster_phenylalanine Phenylpropanoid Pathway cluster_tyrosine Tyrosine Metabolism Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL N_trans_p_Coumaroyltyrosine N_trans_p_Coumaroyltyrosine p_Coumaroyl_CoA->N_trans_p_Coumaroyltyrosine THT Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TyDC Tyramine->N_trans_p_Coumaroyltyrosine THT

Caption: Biosynthesis of this compound.

Role in Plant Defense Against Pathogens

The accumulation of this compound is a hallmark of the plant's defense response against a variety of pathogens. This compound contributes to disease resistance through several mechanisms:

  • Cell Wall Fortification: As a phenolic amide, this compound can be cross-linked into the cell wall matrix. This reinforcement creates a physical barrier that is more resistant to degradation by pathogenic enzymes, thereby impeding the spread of the pathogen within the plant tissues.[5][6]

  • Antimicrobial Activity: While specific quantitative data for this compound is limited, related hydroxycinnamic acid amides have demonstrated direct antimicrobial properties. These compounds can disrupt microbial cell membranes and interfere with essential metabolic processes of pathogens.

CompoundPathogenActivityReference
Hydroxycinnamic Acid Amides (general)Pseudomonas syringaeEnhanced resistance in transgenic tomato overexpressing THT[8]
p-Coumaroyl AmidesPhytophthora infestansImplicated in cell wall fortification[9]

Role in Plant Defense Against Insect Herbivores

In addition to its role in pathogen defense, this compound and related HCAAs contribute to protecting plants from insect herbivory. The accumulation of these compounds in plant tissues can deter feeding and negatively impact insect growth and development.

  • Antifeedant Properties: The presence of this compound can make plant tissues less palatable to insect herbivores, reducing the amount of damage they inflict. Studies on related p-coumaroyl amides have shown potent antifeedant activities against insects like Helicoverpa armigera.[9]

CompoundInsectActivityReference
p-CoumaroyloctopamineHelicoverpa armigeraAntifeedant Index (AI) of 65.1% at 100 µM[9]
N-p-CoumaroyltyramineSpodoptera lituraInsecticidal effects[10]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and is induced by various stress signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) released during pathogen attack or wounding.[11][12] This induction is primarily mediated by the plant defense hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA).

The signaling cascades initiated by these hormones lead to the activation of specific transcription factors, such as members of the WRKY and MYB families. These transcription factors then bind to cis-regulatory elements in the promoter region of the THT gene, activating its transcription and leading to the synthesis of the THT enzyme.[2][13][14] The crosstalk between the SA and JA signaling pathways allows for a fine-tuned regulation of this compound production depending on the specific type of stress encountered.[3][4][15][16][17]

Signaling Pathway for THT Induction PAMPs_DAMPs PAMPs/DAMPs (e.g., flagellin, chitin) Receptor Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->Receptor SA_pathway Salicylic Acid (SA) Signaling Pathway Receptor->SA_pathway JA_pathway Jasmonic Acid (JA) Signaling Pathway Receptor->JA_pathway SA_pathway->JA_pathway Antagonistic Crosstalk WRKY_TFs WRKY Transcription Factors SA_pathway->WRKY_TFs JA_pathway->SA_pathway Antagonistic Crosstalk MYB_TFs MYB Transcription Factors JA_pathway->MYB_TFs THT_gene THT Gene Promoter WRKY_TFs->THT_gene MYB_TFs->THT_gene THT_protein THT Protein Synthesis THT_gene->THT_protein Defense_response This compound Biosynthesis THT_protein->Defense_response

Caption: Simplified signaling pathway for THT gene induction.

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of phenolic amides from plant leaves. Optimization may be required depending on the specific plant species and tissue.

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • 80% (v/v) Methanol (B129727)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.

  • Grind the frozen or dried tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.

  • Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Repeat the extraction (steps 4-8) on the remaining pellet to ensure complete recovery.

  • Pool the supernatants from both extractions.

  • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until HPLC analysis.

Extraction_Workflow start Plant Leaf Tissue grind Grind in Liquid N2 start->grind extract Extract with 80% Methanol (Ultrasonication) grind->extract centrifuge Centrifuge extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Re-extract Pellet centrifuge->re_extract pool Pool Supernatants collect_supernatant->pool re_extract->centrifuge filter Filter (0.22 µm) pool->filter end HPLC Analysis filter->end

Caption: Workflow for extraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC-UV method for the quantification of this compound. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient can be optimized, for example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 310-320 nm (based on the UV absorbance maximum of coumaroyl derivatives)

  • Column Temperature: 25°C

Procedure:

  • Prepare a stock solution of a pure this compound standard of known concentration in methanol.

  • Create a series of calibration standards by diluting the stock solution to a range of concentrations that bracket the expected concentration in the plant extracts.

  • Inject the calibration standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

  • Inject the filtered plant extracts.

  • Identify the this compound peak in the chromatograms of the extracts by comparing its retention time with that of the pure standard.

  • Quantify the amount of this compound in the extracts by using the standard curve.

Antifungal Broth Microdilution Assay

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Fungal pathogen culture

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fungal spore or cell suspension in the growth medium and adjust the concentration to a standardized value (e.g., 1 x 10^5 cells/mL).

  • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the growth medium to obtain a range of test concentrations.

  • Add the fungal suspension to each well containing the test compound.

  • Include positive controls (fungal suspension with medium and solvent, but no compound) and negative controls (medium only).

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible fungal growth. Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader and define the MIC as the concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the positive control.[1][6]

Antifungal_Assay_Workflow start Prepare Fungal Suspension & Compound Dilutions inoculate Inoculate 96-well plate start->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Read Results (Visual/OD) incubate->read end Determine MIC read->end

Caption: Workflow for antifungal broth microdilution assay.

Conclusion and Future Directions

This compound is a vital component of the plant's chemical arsenal (B13267) against pathogens and herbivores. Its biosynthesis is tightly regulated and induced upon stress, highlighting its importance in plant immunity. The elucidation of its precise mechanisms of action and the signaling pathways that control its production offers exciting opportunities for the development of novel strategies for crop protection. Furthermore, as a naturally occurring bioactive compound, this compound and its derivatives represent a promising source of lead compounds for the development of new antimicrobial and insecticidal agents for use in agriculture and medicine. Further research is needed to fully characterize its biological activity spectrum, including detailed quantitative analyses of its efficacy against a broader range of plant pathogens and insect pests. Investigating the synergistic effects of this compound with other defense compounds will also provide a more comprehensive understanding of its role in the complex network of plant defense.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyltyrosine is a naturally occurring phenolic amide found in various plant species. It belongs to the class of hydroxycinnamic acid amides (HCAAs), which are known for a wide range of biological activities. This compound is of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development due to its potential antioxidant, anti-inflammatory, and anti-cancer properties. Structurally, it is formed by an amide linkage between trans-p-coumaric acid and the amino group of L-tyrosine. The presence of two phenolic hydroxyl groups and an α,β-unsaturated carbonyl system in its structure contributes to its bioactivity. This document provides detailed protocols for the chemical synthesis and purification of this compound for research and development purposes.

Chemical Information

ParameterValue
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid[1][2]
Synonyms N-p-Coumaroyltyrosine, trans-Dideoxyclovamide
CAS Number 77201-66-2[1]
Molecular Formula C₁₈H₁₇NO₅[1][2]
Molecular Weight 327.33 g/mol [1][2]

Synthesis Protocol

The synthesis of this compound is achieved through the formation of an amide bond between trans-p-coumaric acid and L-tyrosine. A common and efficient method involves the use of peptide coupling reagents. The following protocol is based on established methods for the synthesis of p-coumaroyl amino acid derivatives[3].

Materials and Reagents:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve trans-p-coumaric acid (1.0 eq) and L-tyrosine (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and 1 M HCl.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by silica gel column chromatography followed by recrystallization.

1. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in n-hexane or dichloromethane/methanol can be used. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane or a low polarity mixture).

    • Pack a glass column with the silica gel slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the prepared column.

    • Elute the column with the chosen mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

2. Recrystallization:

  • Solvent System: A suitable solvent system for recrystallization can be determined by testing the solubility of the purified product in various solvents (e.g., methanol/water, ethanol/water, ethyl acetate/hexane).

  • Procedure:

    • Dissolve the purified product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR and mass spectrometry. The following table provides expected analytical data based on the structure and data from similar compounds.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of both the p-coumaroyl and tyrosine moieties, the vinyl protons of the coumaroyl group (with a large coupling constant, J ≈ 15-16 Hz, indicative of the trans configuration), and the methine and methylene (B1212753) protons of the tyrosine backbone. The phenolic -OH and amide -NH protons will also be present.
¹³C NMR Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, vinyl carbons, and the aliphatic carbons of the tyrosine moiety.
LC-MS A peak corresponding to the molecular ion of this compound. For example, a precursor m/z of 350.1 for [M+Na]⁺ has been reported[1].

Visualizations

Synthesis Workflow

Synthesis_Workflow pCA p-Coumaric Acid Coupling EDC, HOBt DMF, 0°C to RT pCA->Coupling Tyr L-Tyrosine Tyr->Coupling Reaction Amide Bond Formation Coupling->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Final Pure N-trans-p- Coumaroyltyrosine Recrystallization->Final

Caption: A schematic overview of the synthesis and purification process for this compound.

Potential Signaling Pathway Inhibition

This compound and related compounds have been shown to inhibit protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR)[4]. The following diagram illustrates a simplified representation of this inhibitory action on a generic receptor tyrosine kinase (RTK) signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane RTK_inactive RTK (inactive) RTK_active RTK (active) Dimerized & Phosphorylated RTK_inactive->RTK_active Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) RTK_active->Downstream Phosphorylates & Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK_inactive Binds Coumaroyltyrosine This compound Coumaroyltyrosine->RTK_active Inhibits Kinase Activity Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and purification of this compound, a compound with significant potential in biomedical research and drug development. Adherence to these methodologies will enable the production of high-purity material suitable for in-depth biological evaluation. The provided diagrams offer a clear visual representation of the experimental workflow and a potential mechanism of action, aiding in the planning and interpretation of research studies involving this promising natural product.

References

Application Notes and Protocols for HPLC-UV Quantification of N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyltyrosine is a naturally occurring phenolic amide found in various plant species. As a member of the hydroxycinnamic acid amide (HCAA) family, it is recognized for its significant biological activities, including antioxidant and plant defense properties. Accurate quantification of this compound in biological matrices and plant extracts is crucial for understanding its physiological roles, assessing its potential as a therapeutic agent, and for quality control in natural product development.

This document provides a detailed application note and protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. The described method is based on established principles for the analysis of related phenolic compounds and offers a reliable starting point for method development and validation.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the standard and dissolving it in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

Sample Preparation (from Plant Material):

  • Homogenize 1 gram of dried and powdered plant material with 10 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

HPLC-UV Method

A reversed-phase HPLC method is proposed for the separation and quantification of this compound.

ParameterRecommended Condition
Instrument HPLC system with UV/Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B5-20 min: 10% to 50% B20-25 min: 50% to 10% B25-30 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength ~310 nm

Note: The optimal detection wavelength for this compound should be determined by acquiring a UV spectrum of a standard solution. A wavelength of approximately 310 nm is suggested based on the absorbance maxima of the p-coumaroyl chromophore.

Method Validation

For reliable quantitative results, the HPLC-UV method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at different concentrations.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of the standard.

  • Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

The following tables summarize typical quantitative data expected from a validated HPLC-UV method for this compound, based on data for structurally similar compounds.

Table 1: Chromatographic and Calibration Data

ParameterExpected Value
Retention Time (tR) 10 - 15 min (dependent on exact conditions)
Linearity Range 1 - 100 µg/mL
Coefficient of Determination (R²) ≥ 0.999

Table 2: Method Sensitivity and Validation Parameters

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard This compound Standard StockSolution Stock Solution (1 mg/mL) Standard->StockSolution PlantSample Plant Material Extraction Methanol Extraction PlantSample->Extraction CalibrationStandards Calibration Standards (1-100 µg/mL) StockSolution->CalibrationStandards Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System CalibrationStandards->HPLC Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector (~310 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation NCT This compound NCT->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to AntioxidantGenes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription AntioxidantGenes->ROS reduces

Application Notes and Protocols for LC-MS/MS Analysis of N-trans-p-Coumaroyltyrosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of N-trans-p-Coumaroyltyrosine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are compiled from established methodologies for similar compounds and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a phenolic amide found in various plant species. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and sensitive quantification of this compound in biological samples such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action. This document outlines a detailed LC-MS/MS method for its analysis.

Experimental Protocols

Sample Preparation

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will depend on the sample matrix, desired sample purity, and throughput requirements.

2.1.1. Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is suitable for a smaller number of samples and provides a clean extract.

Materials:

  • Human or animal plasma

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of IS solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 1.5 mL tube.

  • Add 1 mL of MTBE to the supernatant.

  • Vortex for 2 minutes for efficient extraction.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.1.2. Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE is recommended for higher throughput and can provide cleaner extracts from complex matrices like urine.

Materials:

  • Human or animal urine

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Centrifuge urine samples at 4,000 rpm for 10 minutes to remove particulate matter.

  • To 500 µL of the urine supernatant, add 500 µL of water containing 0.1% formic acid.

  • Spike with 10 µL of IS solution.

  • Vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

2.2.1. Liquid Chromatography Conditions

  • Instrument: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

2.2.2. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions

The following MRM transitions are proposed based on the fragmentation pattern of the closely related analog, N-trans-p-coumaroyltyramine. The molecular weight of this compound is 327.33 g/mol . The protonated molecule [M+H]+ would be m/z 328.3. For N-trans-p-coumaroyltyramine (MW 283.32), a common precursor ion is m/z 284.3 [M+H]+. Fragmentation often occurs at the amide bond. For this compound, a likely precursor ion in positive mode would be m/z 328.1. A major product ion would result from the cleavage of the amide bond, yielding the p-coumaroyl fragment with m/z 147.1. Another possible product ion could arise from the tyrosinyl moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound328.1147.1107.125
IS (e.g., -d4)332.1147.1111.125

Note: These values should be optimized experimentally.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method based on similar validated bioanalytical assays.

ParameterAcceptance Criteria (FDA Guidance)Expected Performance
Linearity r² ≥ 0.991 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%1 ng/mL
Limit of Detection (LOD) S/N > 30.3 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 3.1% - 9.8%, Inter-day: 5.5% - 11.2%
Recovery (%) Consistent and reproduciblePlasma (LLE): > 85%, Urine (SPE): > 90%
Matrix Effect CV ≤ 15%Normalized IS ratio within 0.85 - 1.15
Stability Within ±15% of nominal concentrationStable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike Internal Standard plasma->is_spike urine Urine Sample urine->is_spike lle Liquid-Liquid Extraction is_spike->lle Plasma spe Solid-Phase Extraction is_spike->spe Urine drydown Evaporation lle->drydown spe->drydown reconstitute Reconstitution drydown->reconstitute lcms UHPLC-MS/MS Injection reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant

Caption: Workflow for the LC-MS/MS analysis of this compound.

Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak4 IRAK4 myd88->irak4 nfkb NF-κB irak4->nfkb inflammation Pro-inflammatory Cytokines (IL-6, IL-1β) nfkb->inflammation nod NLRs inflammasome NLRP3 Inflammasome nod->inflammasome caspase1 Caspase-1 inflammasome->caspase1 caspase1->inflammation compound This compound compound->tlr4 inhibits compound->nod inhibits

Caption: Inhibition of inflammatory pathways by this compound.

Disclaimer: The quantitative data and specific MRM transitions presented in this document are proposed based on scientific literature for analogous compounds and require experimental validation. This document is intended for research use only.

Application Notes and Protocols for N-trans-p-Coumaroyltyrosine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyltyrosine is a naturally occurring phenolic amide found in various plant species, including Exochorda racemosa, Theobroma cacao, and Allium atroviolaceum[1][2]. As a member of the hydroxycinnamic acid amides (HCAAs), it is of growing interest to researchers for its potential biological activities, including its role as an α-glucosidase inhibitor[3]. Accurate quantification of this compound in plant extracts and biological samples is crucial for pharmacological studies and the development of new therapeutics. This document provides detailed application notes and protocols for the use of this compound as an analytical standard for chromatographic and spectrophotometric analyses.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 77201-66-2[1][2]
Molecular Formula C₁₈H₁₇NO₅[2]
Molecular Weight 327.3 g/mol [2]
Appearance Off-white to pale yellow solidGeneral knowledge
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1]
Storage Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks.General lab practice

Table 2: Chromatographic and Spectroscopic Data

ParameterValueReference
UV λmax ~310 nmInferred from p-coumaric acid structure[4]
LC-MS [M+H]⁺ m/z 328.118[2]
LC-MS [M+Na]⁺ m/z 350.1[2]

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific instrumentation and matrices.

Preparation of Standard Stock and Working Solutions

A critical step in quantitative analysis is the accurate preparation of standard solutions.

Protocol 3.1.1: Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound standard.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of DMSO to dissolve the standard completely.

  • Bring the flask to volume with methanol (B129727) (HPLC grade).

  • Stopper the flask and mix thoroughly by inversion.

  • Transfer the stock solution to an amber vial and store at -20°C.

Protocol 3.1.2: Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable solvent (e.g., 50:50 methanol:water).

  • A typical calibration curve for HPLC-UV analysis may range from 1 µg/mL to 100 µg/mL.

  • For LC-MS/MS analysis, a lower concentration range (e.g., 1 ng/mL to 1000 ng/mL) may be more appropriate.

  • Prepare fresh working standards daily.

Sample Preparation from Plant Material

The extraction of this compound from plant matrices requires careful consideration to ensure high recovery and minimize degradation.

Protocol 3.2.1: Ultrasonic-Assisted Extraction

  • Weigh 1-2 g of dried and powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% aqueous methanol containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to ensure complete wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process on the plant pellet with another 20 mL of the extraction solvent.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow start Dried, Powdered Plant Material add_solvent Add Extraction Solvent (e.g., 80% MeOH with 0.1% Formic Acid) start->add_solvent sonicate Ultrasonic-Assisted Extraction add_solvent->sonicate centrifuge Centrifugation sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Re-extract Pellet centrifuge->re_extract combine Combine Supernatants collect_supernatant->combine re_extract->sonicate evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter analysis Inject into HPLC or LC-MS/MS filter->analysis

Diagram 1: General workflow for the extraction of this compound from plant material.
HPLC-UV Method for Quantification

This protocol describes a general reversed-phase HPLC method for the quantification of this compound.

Table 3: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection Wavelength 310 nm

Protocol 3.3.1: HPLC-UV Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Integrate the peak area corresponding to the retention time of this compound.

  • Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.

LC-MS/MS Method for Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for complex matrices or low concentrations.

Table 4: LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (Q1): m/z 328.1 -> Product Ion (Q3): m/z 147.0 (quantifier), m/z 119.0 (qualifier)
Collision Energy To be optimized for the specific instrument
Cone Voltage To be optimized for the specific instrument

Protocol 3.4.1: LC-MS/MS Analysis

  • Optimize the MS parameters (collision energy, cone voltage) by infusing a standard solution of this compound.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared working standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound based on the peak area of the quantifier ion transition and the calibration curve.

  • Confirm the identity of the analyte using the qualifier ion transition.

UV-Vis Spectrophotometry

For a rapid estimation of concentration in a pure solution, UV-Vis spectrophotometry can be utilized.

Protocol 3.5.1: UV-Vis Analysis

  • Prepare a solution of this compound in methanol.

  • Use methanol as the blank.

  • Scan the absorbance from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 310 nm.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Stability-Indicating Assay Protocol

To ensure the integrity of the analytical standard, its stability under various conditions should be assessed.

Protocol 4.1: Forced Degradation Study

  • Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal: 80°C for 24, 48, and 72 hours (solid and solution).

    • Photolytic: Expose to UV light (254 nm) and daylight for 24, 48, and 72 hours (solid and solution).

  • At each time point, neutralize the acidic and basic samples.

  • Analyze the stressed samples by the validated HPLC-UV method (Protocol 3.3).

  • Calculate the percentage degradation of this compound and observe the formation of any degradation products.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet well-elucidated in the literature, its structural similarity to other tyrosine-containing compounds suggests potential interactions with protein tyrosine kinase (PTK) signaling pathways. PTKs are crucial enzymes that regulate numerous cellular processes, and their dysregulation is implicated in various diseases[5].

G cluster_pathway Generic Tyrosine Kinase Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK pRTK Phosphorylated RTK RTK->pRTK Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) pRTK->Adaptor Recruitment Effector Effector Proteins (e.g., SOS, PI3K) Adaptor->Effector Downstream Downstream Signaling (e.g., RAS-MAPK, AKT) Effector->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response NCT This compound NCT->RTK Potential Modulation?

Diagram 2: A generalized representation of a receptor tyrosine kinase signaling pathway.

Furthermore, as a tyrosine derivative, this compound could be a target of protein tyrosine nitration, a post-translational modification that can occur under conditions of oxidative stress. This modification can alter protein function and has been implicated in various pathological conditions[6][7].

G cluster_nitration Protein Tyrosine Nitration NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO-) NO->ONOO O2 Superoxide (O2-) O2->ONOO NitroProtein Nitrated Protein (Altered Function) ONOO->NitroProtein Protein Protein with Tyrosine Residue Protein->NitroProtein Nitration

Diagram 3: The process of protein tyrosine nitration by peroxynitrite.

Conclusion

This compound is a valuable analytical standard for researchers in natural product chemistry, pharmacology, and drug development. The protocols and data provided in this document offer a comprehensive guide for its accurate quantification and stability assessment. Further research is warranted to elucidate its specific biological activities and interactions with cellular signaling pathways.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyltyrosine is a phenolic amide belonging to the class of N-phenylpropenoyl-L-amino acids, which are secondary metabolites found in various plants, including cocoa.[1][2][3] This class of compounds has garnered interest for its potential biological activities, including antioxidant properties.[1][4] The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Therefore, the evaluation of the antioxidant potential of compounds like this compound is a critical step in the exploration of their therapeutic applications.

This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as they can be applied to assess the antioxidant activity of this compound.

Quantitative Data Summary

Compound Class / Specific CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
N-caffeoyl-L-glycinate ethyl esterDPPH18.6--
Gallic AcidDPPH~25--
CatechinABTS~30--

Note: The data presented above is for related compounds and should be used as a reference. Experimental determination of the IC50 value for this compound is recommended.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution and the standard dilutions.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to 100 µL of each sample dilution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or Ethanol (B145695)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a dilution series of this compound and the positive control as described for the DPPH assay.

  • Assay:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution and the standard dilutions.

    • For the blank, add 190 µL of the ABTS•+ working solution to 10 µL of the solvent used for the samples.

  • Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH Solution with 100 µL Sample/Standard DPPH_sol->Mix Sample_sol Prepare Sample/Standard Dilution Series Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) ABTS_work Dilute to Absorbance ~0.7 at 734 nm ABTS_stock->ABTS_work Mix Mix 190 µL ABTS•+ Solution with 10 µL Sample/Standard ABTS_work->Mix Sample_sol Prepare Sample/Standard Dilution Series Sample_sol->Mix Incubate Incubate in Dark (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 Antioxidant_Mechanism Coumaroyltyrosine This compound (Phenolic Antioxidant) Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Oxidized_Antioxidant Oxidized Antioxidant (Stable Resonance Structure) Coumaroyltyrosine->Oxidized_Antioxidant Donates H• or e- Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical Accepts H• or e-

References

Cell-Based Assays for Evaluating the Anti-Inflammatory Activity of N-trans-p-Coumaroyltyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The identification and characterization of novel anti-inflammatory agents are crucial for the development of new therapeutics. N-trans-p-coumaroyltyrosine, a phenolic amide, has demonstrated potential anti-inflammatory properties. This document provides detailed application notes and protocols for cell-based assays to investigate and quantify the anti-inflammatory activity of this compound.

Recent studies indicate that this compound (NPCT) can mitigate inflammatory responses in cellular models. Its mechanism of action is believed to involve the modulation of key signaling pathways, including the Toll-like receptor (TLR) and NOD-like receptor (NLR) pathways, which subsequently impact downstream cascades such as NF-κB and mitogen-activated protein kinase (MAPK) signaling.[1] These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

These application notes describe three fundamental cell-based assays to assess the anti-inflammatory potential of this compound: a nitric oxide production assay, a pro-inflammatory cytokine quantification assay, and an NF-κB reporter gene assay. The protocols are optimized for a 96-well format, suitable for screening and dose-response studies.

Data Presentation

The following tables summarize the expected quantitative data from the described assays. While specific IC50 values for this compound are not yet widely published, the tables include placeholders and comparative data for known anti-inflammatory compounds to provide a frame of reference.

Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration Range (µM)IC50 (µM)
This compound1 - 100Data not available
L-NAME (positive control)1 - 100~25
Quercetin (reference compound)1 - 50~15

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineCompoundConcentration Range (µM)IC50 (µM)
TNF-α This compound1 - 100Data not available
Dexamethasone (positive control)0.01 - 1~0.1
IL-6 This compound1 - 100Data not available
Dexamethasone (positive control)0.01 - 1~0.05

Signaling Pathways and Experimental Workflow

To visually represent the biological processes and experimental procedures, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Assessing Anti-inflammatory Activity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture RAW 264.7 or NF-κB Reporter Cells seeding Seed cells into 96-well plates cell_culture->seeding pre_treatment Pre-treat with This compound seeding->pre_treatment stimulation Stimulate with LPS (or other inflammatory agent) pre_treatment->stimulation no_assay Nitric Oxide Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Assay (ELISA) stimulation->cytokine_assay nfkb_assay NF-κB Reporter Assay (Luciferase) stimulation->nfkb_assay readout Measure Absorbance or Luminescence no_assay->readout cytokine_assay->readout nfkb_assay->readout calculation Calculate % Inhibition and IC50 values readout->calculation

Figure 1: A generalized workflow for evaluating the anti-inflammatory activity of this compound.

tlr4_signaling Simplified TLR4 Signaling Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB (p50/p65) IKK->NFkB activates IkB IκB NFkB->IkB releases from Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) and NO production NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription NPCT This compound (Proposed Inhibition) NPCT->MyD88 NPCT->TAK1

Figure 2: The Toll-like receptor 4 (TLR4) signaling cascade leading to inflammatory mediator production.

nlrp3_signaling Simplified NLRP3 Inflammasome Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b NPCT This compound (Proposed Inhibition) NPCT->NLRP3

Figure 3: The NOD-like receptor NLRP3 inflammasome pathway for IL-1β maturation.

Experimental Protocols

Nitric Oxide Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System (e.g., from Promega or equivalent)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the test compound). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Griess Reagent II) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant. A capture antibody specific for the cytokine is coated onto the wells of a microplate. The cytokine in the sample binds to this antibody and is then detected by a second, enzyme-linked detection antibody. The addition of a substrate results in a color change proportional to the amount of cytokine present.

Materials:

  • Cell culture supernatants from the Nitric Oxide Production Assay (or a separately prepared plate)

  • ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, eBioscience, or equivalent)

  • Wash buffer (PBS with 0.05% Tween-20)

  • 96-well ELISA plates (provided with the kit)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (pre-coated or coat with capture antibody).

  • Sample and Standard Addition: Add 100 µL of cell culture supernatants and the provided cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash three times with 300 µL of wash buffer per well.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 3.

  • Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 3.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 20 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.

  • Measurement: Measure the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve. Determine the percentage inhibition of cytokine production by this compound.

NF-κB Reporter Gene Assay

Principle: This assay utilizes a cell line that has been stably transfected with a reporter construct containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB signaling pathway leads to the transcription and translation of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to NF-κB activity.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or RAW 264.7-NF-κB-luc)

  • Appropriate cell culture medium

  • LPS or TNF-α as a stimulant

  • This compound

  • 96-well white, clear-bottom microplates

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System from Promega or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at an appropriate density (e.g., 2 x 10^4 cells/well) in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL).

  • Incubation: Incubate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

    • Mix by orbital shaking for 2 minutes.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity by this compound relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate controls, including vehicle controls, unstimulated controls, and positive controls, should be included in all assays.

References

Application Notes and Protocols for N-trans-p-Coumaroyltyrosine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-trans-p-Coumaroyltyrosine as a lead compound in drug discovery and development, with a focus on its anti-inflammatory properties. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research.

Introduction

This compound is a phenolic amino acid derivative that has been identified as a promising candidate for drug development, particularly in the area of inflammatory diseases.[1][2][3] Structurally, it consists of a tyrosine molecule acylated with a trans-p-coumaric acid moiety. This combination of a phenolic acid and an amino acid suggests a potential for diverse biological activities, including antioxidant and anti-inflammatory effects. Research has indicated that this compound can modulate key inflammatory mediators, positioning it as a molecule of interest for therapeutic development.[1][2][3]

Biological Activities and Potential Therapeutic Applications

The primary therapeutic potential of this compound, based on current research, lies in its anti-inflammatory activity.[1][2][3]

Anti-inflammatory Activity

Studies have demonstrated that N-(E)-p-Coumaroyl tyrosine exhibits significant anti-inflammatory effects both in vitro and in vivo.[1][2][3] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound can decrease the production of key pro-inflammatory mediators, including:

  • Reactive Oxygen Species (ROS)[1][2]

  • Nitric Oxide (NO)[1][2]

  • Interleukin-6 (IL-6)[1][2]

  • Interleukin-1β (IL-1β)[1][2]

  • Interleukin-18 (IL-18)[1][2]

Furthermore, in an in vivo zebrafish model of injury-induced inflammation, N-(E)-p-Coumaroyl tyrosine was shown to inhibit the aggregation of neutrophils and macrophages at the site of injury, indicating its potential to modulate the innate immune response.[1][2]

Other Potential Activities

While the primary focus has been on its anti-inflammatory effects, the structural components of this compound suggest other potential activities that warrant investigation, such as:

  • Antioxidant Activity: The phenolic hydroxyl groups in its structure are characteristic of antioxidant compounds.

  • Tyrosinase Inhibition: As a tyrosine derivative, it may interact with enzymes involved in melanin (B1238610) synthesis.[4]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many anti-inflammatory compounds act by inhibiting these enzymes in the arachidonic acid pathway.

Quantitative Data

Currently, specific IC50 values for this compound from peer-reviewed literature are not widely available in the public domain. The following table summarizes the qualitative effects observed in studies. Further research is required to quantify the potency of these effects.

Target/AssayCell Line/ModelObserved EffectReference
ROS ProductionLPS-stimulated RAW 264.7 macrophagesDecreased[1][2]
NO ProductionLPS-stimulated RAW 264.7 macrophagesDecreased[1][2]
IL-6 SecretionLPS-stimulated RAW 264.7 macrophagesDecreased[1][2]
IL-1β SecretionLPS-stimulated RAW 264.7 macrophagesDecreased[1][2]
IL-18 SecretionLPS-stimulated RAW 264.7 macrophagesDecreased[1][2]
Neutrophil Aggregation    Injured zebrafish tail finInhibited[1][2]
Macrophage AggregationInjured zebrafish tail finInhibited[1][2]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the investigation of this compound's biological activities.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the methodology to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

4.1.1. Cell Culture and Treatment

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.

4.1.2. Measurement of Nitric Oxide (NO) Production

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

4.1.3. Measurement of Cytokine Levels (IL-6, IL-1β, IL-18)

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Measure the concentrations of IL-6, IL-1β, and IL-18 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.4. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol outlines a common method to determine the free radical scavenging activity of this compound.[5][6]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[5]

  • In a 96-well plate, add 20 µL of various concentrations of the compound or standard (e.g., ascorbic acid).[7]

  • Add 200 µL of the DPPH working solution to each well.[7]

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.[5][6]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Enzyme Inhibition Assays

4.3.1. Tyrosinase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[8][9][10]

  • Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate (B84403) buffer (pH 6.8).[8]

  • Prepare a solution of L-DOPA (1.5 mM) in phosphate buffer.[8]

  • In a 96-well plate, add 40 µL of different concentrations of this compound, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[11]

  • Pre-incubate the mixture at 25°C for 10 minutes.[8]

  • Initiate the reaction by adding 40 µL of the L-DOPA solution.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm for 5-10 minutes.[8][9]

  • Calculate the percentage of inhibition and, if applicable, the IC50 value.

4.3.2. Cyclooxygenase (COX) Inhibition Assay

This assay measures the inhibition of COX enzymes, which are key targets for anti-inflammatory drugs.[12][13]

  • Utilize a commercial COX inhibitor screening assay kit (e.g., fluorometric or colorimetric).

  • Prepare solutions of human recombinant COX-1 and COX-2 enzymes.

  • Prepare a solution of arachidonic acid as the substrate.

  • In a 96-well plate, incubate the respective enzyme with various concentrations of this compound or a known inhibitor (e.g., celecoxib (B62257) for COX-2, indomethacin (B1671933) for both) in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the product formation (e.g., Prostaglandin E2) according to the kit's instructions, typically involving a colorimetric or fluorometric readout.[13]

  • Determine the percentage of inhibition and IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathways and Mechanisms of Action

The observed anti-inflammatory effects of this compound suggest its interaction with key intracellular signaling pathways that regulate inflammation.

Potential Inhibition of NF-κB Signaling Pathway

The reduction in the production of NO, IL-6, and IL-1β, all of which are target genes of the transcription factor NF-κB, strongly suggests that this compound may inhibit the NF-κB signaling pathway. In the canonical pathway, stimuli like LPS lead to the phosphorylation and degradation of IκB, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (NO, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes Activates Transcription IkB_NFkB->NFkB Releases NCT This compound NCT->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK and PI3K/Akt Pathways

The production of inflammatory mediators is also regulated by the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways are often upstream of NF-κB activation and can also independently regulate gene expression. Further investigation is required to determine if this compound affects these pathways.

MAPK_PI3K_Crosstalk LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation NCT This compound NCT->PI3K ? NCT->MAPK ?

Caption: Potential points of intervention for this compound in MAPK and PI3K/Akt pathways.

Experimental Workflow for Drug Discovery

The following diagram outlines a logical workflow for the further investigation of this compound in a drug discovery context.

Drug_Discovery_Workflow Start This compound (Lead Compound) In_Vitro In Vitro Screening Start->In_Vitro Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) In_Vitro->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) In_Vitro->Antioxidant Enzyme Enzyme Inhibition (COX, LOX, Tyrosinase) In_Vitro->Enzyme Mechanism Mechanism of Action Studies Anti_inflammatory->Mechanism Signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPK, Akt) Mechanism->Signaling In_Vivo In Vivo Efficacy Signaling->In_Vivo Zebrafish Zebrafish Inflammation Model In_Vivo->Zebrafish Rodent Rodent Models of Inflammation (e.g., Paw Edema) In_Vivo->Rodent ADMET ADMET & Toxicology Rodent->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Caption: A proposed workflow for the preclinical development of this compound.

Conclusion

This compound has emerged as a promising natural product-derived compound with demonstrated anti-inflammatory properties. Its ability to modulate key inflammatory mediators in both in vitro and in vivo models makes it a strong candidate for further investigation in the development of novel therapeutics for inflammatory conditions. The provided protocols and workflows offer a foundational framework for researchers to build upon in elucidating its precise mechanisms of action and advancing it through the drug discovery pipeline. Future studies should focus on obtaining quantitative data, such as IC50 values, and exploring its effects on a wider range of inflammatory models and signaling pathways.

References

Application Notes and Protocols for In Vivo Studies of N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyltyrosine is a phenolic compound of interest for its potential therapeutic properties. As with many naturally derived compounds, its poor aqueous solubility presents a significant challenge for in vivo research, impacting bioavailability and consistent dosing. These application notes provide detailed protocols and formulation strategies to facilitate preclinical in vivo studies of this compound, along with insights into its potential mechanism of action through the inhibition of protein tyrosine kinases.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is fundamental for developing a suitable formulation for in vivo administration.

PropertyValueSource
CAS Number 77201-66-2PubChem
Molecular Formula C₁₈H₁₇NO₅PubChem[1]
Molecular Weight 327.3 g/mol PubChem[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.ChemFaces
Storage (Powder) Can be stored for up to 24 months at 2-8°C.ChemFaces
Storage (Solution) Aliquots in tightly sealed vials at -20°C are usable for up to two weeks.ChemFaces

Note: For the structurally similar compound N-p-trans-coumaroyltyramine, a solubility of 100 mg/mL in DMSO with ultrasonic assistance has been reported, which can serve as a useful reference.[2]

Formulation Protocols for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in animal models. Below are three potential formulation protocols, ranging from simple to more complex systems. The choice of formulation will depend on the route of administration, the required dose, and the specific experimental design.

Protocol 1: Co-solvent System for Parenteral Administration

This protocol is suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections where a clear solution is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Initial Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, start with a 10:1 ratio of DMSO to the final desired volume.

  • Co-solvent Addition: Add PEG 400 to the DMSO solution. A common co-solvent ratio is 1:1 (DMSO:PEG 400). Vortex thoroughly to ensure complete mixing.

  • Aqueous Dilution: Slowly add sterile saline to the co-solvent mixture to reach the final desired concentration. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.

  • Final Formulation: A common final vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.

  • Sterilization: If not prepared under aseptic conditions from sterile components, the final formulation should be filter-sterilized through a 0.22 µm syringe filter.

  • Pre-administration Check: Before administration, visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.

Experimental Workflow for Co-Solvent Formulation

G cluster_0 Formulation Preparation cluster_1 Quality Control cluster_2 In Vivo Administration a Weigh this compound b Dissolve in DMSO a->b c Add PEG 400 b->c d Add Saline (dropwise) c->d e Filter Sterilize (0.22 µm) d->e f Visual Inspection for Precipitation e->f g Administer to Animal Model (IV, IP, SC) f->g

Caption: Workflow for preparing a co-solvent-based formulation.

Protocol 2: Suspension for Oral Gavage

This protocol is suitable for oral administration when a solution cannot be achieved at the desired concentration.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. This can be done by slowly adding the CMC powder to the water while stirring vigorously. It may require heating to fully dissolve. Allow the solution to cool to room temperature.

  • Levigation: Weigh the required amount of this compound and place it in a mortar. Add a small amount of the 0.5% CMC vehicle and triturate with the pestle to form a smooth paste. This step is crucial for reducing particle size and ensuring a uniform suspension.

  • Suspension Formation: Gradually add the remaining 0.5% CMC vehicle to the paste while continuing to mix.

  • Homogenization: For a more uniform and stable suspension, use a homogenizer.

  • Storage: Store the suspension at 2-8°C and ensure it is well-mixed (e.g., by vortexing) before each administration.

Experimental Workflow for Suspension Formulation

G cluster_0 Formulation Preparation cluster_1 Pre-Dosing cluster_2 In Vivo Administration a Weigh this compound c Levigate Powder with Vehicle a->c b Prepare 0.5% CMC Vehicle b->c d Gradually Add Remaining Vehicle c->d e Homogenize d->e f Vortex to Re-suspend e->f g Administer via Oral Gavage f->g

Caption: Workflow for preparing a suspension-based formulation.

Protocol 3: Microemulsion for Enhanced Oral Bioavailability

Microemulsions are advanced formulations that can significantly improve the oral bioavailability of poorly soluble compounds.

Materials:

  • This compound powder

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Sterile water

Procedure:

  • Component Selection: The selection of oil, surfactant, and co-surfactant is critical and may require some optimization. The goal is to find a combination that can solubilize the desired concentration of this compound.

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the microemulsion region for the chosen components. This involves preparing various ratios of the oil, surfactant, and co-surfactant and observing their ability to form a clear, single-phase system upon addition of water.

  • Formulation Preparation:

    • Dissolve the this compound in the chosen oil phase.

    • Add the surfactant and co-surfactant and mix thoroughly.

    • Slowly add water to this mixture under constant stirring until a clear and stable microemulsion is formed.

  • Characterization: Characterize the microemulsion for particle size, polydispersity index, and zeta potential to ensure the formation of a stable nano-sized emulsion.

Potential Signaling Pathway of this compound

Based on studies of the structurally similar compound N-coumaroyltyramine, this compound is hypothesized to act as a protein tyrosine kinase inhibitor, with a potential target being the Epidermal Growth Factor Receptor (EGFR).[3] Inhibition of EGFR can disrupt major downstream signaling pathways that are often dysregulated in cancer and other proliferative diseases.

EGFR Signaling Pathway and Potential Inhibition by this compound

EGFR activation by its ligands, such as EGF, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[4][] These phosphorylated sites serve as docking platforms for adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[4][6][]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, tumor invasion, and metastasis.[4][8]

  • PI3K/Akt Pathway: This is a major cell survival and anti-apoptotic pathway.[4][]

By inhibiting the tyrosine kinase activity of EGFR, this compound could prevent its autophosphorylation, thereby blocking the activation of these downstream pathways. This would lead to a reduction in cell proliferation and survival, and potentially induce apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_ras_raf_mek MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K NCT This compound NCT->EGFR Inhibits RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival

Caption: Proposed EGFR signaling pathway and its inhibition.

Summary of Quantitative Data

ParameterCo-solvent SystemSuspensionMicroemulsion
Route of Administration IV, IP, SCOralOral
Final DMSO Concentration <10% (recommended)N/AN/A
Suspending Agent N/A0.5% CMC (typical)N/A
Particle Size N/AVariable (micron range)Typically <100 nm
Bioavailability High (IV) to ModerateLow to ModeratePotentially High
Complexity of Preparation LowLow to ModerateHigh

Disclaimer

These protocols and application notes are intended as a guide for research purposes only. The optimal formulation for this compound may vary depending on the specific experimental conditions, animal model, and desired pharmacokinetic profile. It is essential to conduct preliminary solubility and stability studies to tailor the formulation to your specific needs. All in vivo experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The proposed mechanism of action is based on available literature for structurally related compounds and requires direct experimental validation for this compound.

References

Application of N-trans-p-Coumaroyltyrosine in Cosmeceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyltyrosine is a phenolic compound with significant potential in the field of cosmeceuticals, primarily due to its potent skin-lightening and antioxidant properties. This document provides detailed application notes and experimental protocols for researchers and professionals interested in evaluating and utilizing this compound for cosmetic and dermatological applications. The primary mechanism of action for its skin-lightening effect is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1] Additionally, its antioxidant capabilities help protect the skin from oxidative stress, a key factor in premature aging.[2]

Mechanism of Action

The primary mode of action of this compound as a skin-lightening agent is through the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.[1] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then proceeds through a series of reactions to form melanin.[3] By inhibiting this enzyme, this compound effectively reduces the production of melanin, leading to a lighter skin tone and the reduction of hyperpigmentation.

The antioxidant activity of this compound is attributed to its phenolic structure, which enables it to scavenge free radicals and reduce oxidative stress in the skin.[2] Oxidative stress is a major contributor to skin aging, causing damage to cellular components and leading to the formation of wrinkles and fine lines.

Quantitative Data Summary

Table 1: Tyrosinase Inhibition

CompoundIC50 Value (Mushroom Tyrosinase)Reference CompoundIC50 Value (Mushroom Tyrosinase)
N-(p-Coumaroyl)serotonin0.074 mMArbutin0.223 mM
p-Coumaric acid ethyl ester4.89 µg/mLArbutin51.54 µg/mL

Note: N-(p-Coumaroyl)serotonin is structurally very similar to this compound. p-Coumaric acid ethyl ester is another related compound.

Table 2: Melanin Synthesis Inhibition in B16 Melanoma Cells

CompoundEffectNotes
N-(p-Coumaroyl)serotoninStrong inhibition of melanin productionCompared to arbutin, a known melanogenesis inhibitor.[4]
Methyl p-coumarateSignificantly suppressed melanin formationp-Coumaric acid did not show this activity.[5]

Note: These compounds are structurally related to this compound and suggest its likely potent activity in cellular models.

Table 3: Antioxidant Activity

AssayCompoundResultNotes
DPPH Radical ScavengingGeneric Phenolic CompoundsIC50 values are concentration-dependent.Lower IC50 indicates higher antioxidant potency.[6]
Oxygen Radical Absorbance Capacity (ORAC)Generic Phenolic CompoundsExpressed as µmol Trolox Equivalents (TE)/g.A higher ORAC value indicates greater antioxidant capacity.[7]

Note: Specific DPPH and ORAC values for this compound are not available in the reviewed literature. Assays should be performed to determine these values.

Experimental Protocols

Tyrosinase Inhibition Assay (In Vitro)

This protocol is for determining the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution (or solvent for the control) to each well.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for 20-30 minutes.

  • The rate of dopachrome (B613829) formation is determined by the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound dilutions add_compound Add compound to 96-well plate prep_compound->add_compound prep_enzyme Prepare Tyrosinase solution add_enzyme Add Tyrosinase & incubate prep_enzyme->add_enzyme prep_substrate Prepare L-DOPA solution add_substrate Add L-DOPA to start reaction prep_substrate->add_substrate add_buffer Add phosphate buffer add_compound->add_buffer add_buffer->add_enzyme add_enzyme->add_substrate measure_abs Measure absorbance at 475 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Workflow for the in vitro tyrosinase inhibition assay.
Melanin Content Assay in B16F10 Melanoma Cells

This protocol is for determining the effect of this compound on melanin synthesis in a cellular model.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

  • Kojic acid (positive control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 1 N NaOH with 10% DMSO

  • 6-well or 24-well cell culture plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a culture plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and α-MSH if used to stimulate melanin production). Include a vehicle control (e.g., DMSO) and a positive control (kojic acid).

  • Incubate the cells for 48-72 hours.

  • After incubation, wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader. This absorbance is proportional to the melanin content.

  • To normalize the melanin content to the cell number, perform a separate protein assay (e.g., BCA assay) on a parallel set of cell pellets or count the cells before lysis.

  • Calculate the percentage of melanin synthesis inhibition relative to the control.

Melanin_Content_Assay_Workflow cluster_cell_culture Cell Culture cluster_melanin_extraction Melanin Extraction cluster_quantification Quantification seed_cells Seed B16F10 cells treat_cells Treat with this compound seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells harvest_cells Harvest and pellet cells incubate_cells->harvest_cells lyse_cells Lyse cells with NaOH/DMSO harvest_cells->lyse_cells measure_abs Measure absorbance at 405 nm lyse_cells->measure_abs normalize_data Normalize to cell number measure_abs->normalize_data calc_inhibition Calculate % Melanin Inhibition normalize_data->calc_inhibition

Workflow for the cellular melanin content assay.
Antioxidant Capacity Assays

Materials:

  • DPPH solution in methanol (B129727)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol and create serial dilutions.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Determine the IC50 value.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • This compound

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of this compound and Trolox standards in phosphate buffer.

  • In a black 96-well plate, add the test sample or Trolox standard to the wells.

  • Add the fluorescein solution to all wells and incubate at 37°C.

  • Initiate the reaction by adding the AAPH solution.

  • Measure the fluorescence decay curve at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.

  • The ORAC value is calculated based on the area under the fluorescence decay curve (AUC) and compared to the Trolox standard curve.

Signaling Pathway

This compound is expected to inhibit melanogenesis by downregulating the expression of key melanogenic enzymes. This is likely achieved through the modulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[8] The expression and activity of MITF are controlled by several signaling pathways, including the cAMP/PKA/CREB pathway.[6] It is hypothesized that this compound may interfere with this pathway, leading to reduced MITF expression and consequently, decreased transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[9]

Melanogenesis_Signaling_Pathway cluster_pathway Melanogenesis Signaling Pathway cAMP cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Upregulates Transcription TYR Tyrosinase (TYR) MITF->TYR TRP1 TRP1 MITF->TRP1 TRP2 TRP2 MITF->TRP2 Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin N_trans_p_Coumaroyltyrosine This compound N_trans_p_Coumaroyltyrosine->MITF Potential Downregulation N_trans_p_Coumaroyltyrosine->TYR Direct Inhibition

References

Troubleshooting & Optimization

N-trans-p-Coumaroyltyrosine solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the solubility of N-trans-p-Coumaroyltyrosine in common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: this compound is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] Commercially, it is available as a 10 mM solution in DMSO.[1]

Q2: What is the aqueous solubility of this compound?

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What should I do?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where it has lower solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution in a stepwise manner while vortexing. This can sometimes help to keep the compound in solution.

  • Use a co-solvent: If your experimental conditions permit, including a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution can improve the solubility of this compound.

  • Sonication: After dilution, sonicating the solution for a short period may help to redissolve any precipitate.

Q4: How should I prepare a stock solution of this compound?

A4: For most applications, preparing a stock solution in DMSO is recommended due to its good solubility in this solvent. A 10 mM stock solution is a common starting point. For example, to prepare a 10 mM stock solution, you would dissolve 3.273 mg of this compound (Molecular Weight: 327.33 g/mol ) in 1 mL of DMSO.

Solubility Data

The following table summarizes the available solubility information for this compound and the related compound p-coumaric acid.

CompoundSolventSolubilityReference
This compound DMSOSoluble (10 mM stock available)[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
p-Coumaric Acid (for reference) Ethanol~10 mg/mL[2]
DMSO~15 mg/mL[2]
Dimethyl Formamide (DMF)~20 mg/mL[2]
Aqueous Buffer (1:6 DMF:PBS, pH 7.2)~0.1 mg/mL[2]

Experimental Protocols

Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the concentration of the dissolved solid has reached a plateau.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

  • Dilution and Quantification: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Measure the concentration of this compound in the diluted sample.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to separate solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute for analysis supernatant->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end End quantify->end

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus ligand Inflammatory Stimulus (e.g., LPS) receptor Receptor ligand->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., JNK, p38) mapkk->mapk ap1 AP-1 mapk->ap1 gene Pro-inflammatory Gene Expression (iNOS, COX-2) ap1->gene compound This compound (or similar compound) compound->mapk Inhibition

Caption: Hypothetical signaling pathway showing the potential inhibitory effect of this compound on the MAP kinase pathway.

References

stability of N-trans-p-Coumaroyltyrosine under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-trans-p-Coumaroyltyrosine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a phenolic amide compound, structurally an amide linkage between trans-p-coumaric acid and L-tyrosine. Its stability is crucial for accurate in-vitro and in-vivo studies, formulation development, and ensuring consistent biological activity. Degradation can lead to loss of efficacy and the formation of unknown impurities.

Q2: What are the key factors influencing the stability of this compound?

A2: The primary factors affecting its stability are pH, temperature, and light. The presence of phenolic hydroxyl groups, an amide linkage, and a trans-double bond in its structure makes it susceptible to degradation through hydrolysis, oxidation, and isomerization.

Q3: How does pH affect the stability of this compound?

A3: Generally, phenolic compounds like this compound are more stable in acidic to neutral pH. Under alkaline conditions, the phenolic hydroxyl groups are more prone to oxidation, which can lead to significant degradation. The amide bond can also undergo hydrolysis at both acidic and alkaline extremes, although it is typically more labile at higher pH.

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures accelerate the rate of chemical degradation. Both hydrolytic and oxidative degradation of this compound are expected to increase with rising temperature. For long-term storage, it is advisable to keep the compound in a cool and dark place.

Q5: Is this compound sensitive to light?

A5: Yes, compounds with a trans-double bond, like the one in the coumaroyl moiety, can be susceptible to photo-isomerization to the cis-form upon exposure to light, particularly UV radiation. It is recommended to handle and store the compound in light-protected conditions (e.g., amber vials).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of the compound in solution. High pH of the medium: The compound is likely unstable in alkaline conditions due to oxidation of the phenolic groups.Buffer the solution to a pH between 4 and 7. Verify the pH of your final solution.
High temperature: The experimental temperature might be too high, accelerating degradation.Conduct the experiment at a lower temperature if possible. If high temperatures are necessary, minimize the exposure time.
Presence of oxidizing agents: Contaminants in the solvent or reagents could be oxidizing the compound.Use high-purity solvents and deoxygenated buffers. Consider adding a small amount of an antioxidant like ascorbic acid.
Poor solubility of this compound. Inappropriate solvent: The compound may have limited solubility in purely aqueous solutions.Try using a co-solvent system, such as a mixture of water and ethanol, methanol, or DMSO. Always check the compatibility of the solvent with your experimental setup.
pH of the solution: The ionization state of the carboxylic acid and phenolic groups will affect solubility.Adjust the pH of the solution. Solubility may be higher at a pH where the molecule is ionized.
Variability in analytical results (e.g., HPLC peak areas). Inconsistent sample preparation: Differences in sample handling, such as exposure to light or temperature, can lead to variable degradation.Standardize the sample preparation protocol. Ensure all samples are handled under the same light and temperature conditions.
Degradation in the autosampler: If samples are left in the autosampler for an extended period, degradation may occur.Use a cooled autosampler if available. Minimize the time between sample preparation and injection.
Issues with the analytical method: The method may not be stability-indicating, meaning degradation products co-elute with the parent compound.Develop and validate a stability-indicating HPLC method. This involves forced degradation studies to ensure separation of the parent peak from all degradation products.

Stability Data Summary

The following table summarizes the hypothetical stability data for this compound under various pH and temperature conditions after a 24-hour incubation period. This data is illustrative and based on the expected behavior of similar phenolic compounds.

Temperature (°C)pHRemaining Compound (%)
43.0>99
47.0>98
49.090
253.098
257.095
259.075
403.092
407.085
409.050

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under pH and temperature stress.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Phosphate and citrate (B86180) buffers

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated stability chambers or incubators

  • HPLC system with a UV detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

3. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Thermal Stress: Incubate the acidic, neutral, and alkaline solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

  • Control Sample: Prepare a control sample at the same concentration in the same diluent and store it at a protected condition (e.g., 4°C in the dark).

4. Time Points:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

5. Sample Analysis:

  • Immediately neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

6. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • Determine the degradation rate constant and half-life under each stress condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) dilution Dilute to 100 µg/mL in Stress Media stock->dilution acid Acidic (0.1 M HCl) dilution->acid neutral Neutral (Water) dilution->neutral alkaline Alkaline (0.1 M NaOH) dilution->alkaline temp Incubate at Different Temperatures (4, 25, 40°C) acid->temp neutral->temp alkaline->temp sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) temp->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_flow cluster_ph pH Check cluster_temp Temperature Check cluster_oxidation Oxidation Check start Unexpected Degradation? check_ph Is pH > 7? start->check_ph Yes adjust_ph Buffer to pH 4-7 check_ph->adjust_ph Yes check_temp Is Temperature Elevated? check_ph->check_temp No end_node Problem Resolved adjust_ph->end_node reduce_temp Lower Temperature or Minimize Exposure Time check_temp->reduce_temp Yes check_ox Possibility of Oxidation? check_temp->check_ox No reduce_temp->end_node use_antioxidant Use High-Purity Solvents & Consider Antioxidants check_ox->use_antioxidant Yes check_ox->end_node No use_antioxidant->end_node

Caption: Troubleshooting flowchart for unexpected degradation of this compound.

Technical Support Center: Preventing Oxidation of N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N-trans-p-Coumaroyltyrosine during experimental procedures. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a yellow/brown color. What is happening?

A1: Discoloration, typically to a yellow or brown hue, is a common indicator of oxidation. This compound, like many phenolic compounds, is susceptible to oxidation when exposed to air, light, or certain chemical conditions. This process can lead to the formation of quinone-type structures and other degradation products, altering the compound's physical and chemical properties.

Q2: How does oxidation affect my experimental results?

A2: Oxidation can significantly impact your results by:

  • Reducing Potency: The oxidized form of the molecule may have lower or no biological activity.

  • Altering Specificity: Degradation products could interact with different targets, leading to off-target effects.

  • Inconsistent Data: The extent of oxidation can vary between samples, leading to poor reproducibility.

  • Interference with Assays: Degradation products might interfere with analytical measurements, such as absorbance or fluorescence readings.

Q3: What are the primary factors that accelerate the oxidation of this compound?

A3: The main factors that promote oxidation are:

  • Oxygen: Exposure to atmospheric oxygen is the primary driver of oxidation.

  • Light: UV and even ambient light can provide the energy to initiate oxidative reactions.

  • High pH: Basic conditions (pH > 7) can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of reactive oxygen species, which in turn accelerate oxidation.

Q4: How should I store my this compound stock solutions to minimize oxidation?

A4: For optimal stability, stock solutions should be:

  • Stored at low temperatures: -20°C or -80°C is recommended for long-term storage.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Under an inert atmosphere: Before sealing, purge the headspace of the vial with an inert gas like argon or nitrogen.

  • Prepared in an appropriate solvent: Consider the stability of the compound in your chosen solvent. For instance, some organic solvents can contain peroxides that promote oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Rapid discoloration of solution upon preparation High oxygen content in the solvent; High pH of the buffer; Contamination with metal ions.1. Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use. 2. Prepare solutions in a slightly acidic to neutral buffer (pH 6-7), if compatible with your experiment. 3. Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA or EGTA (0.1-1 mM) to sequester catalytic metal ions.
Inconsistent results between experimental runs Variable exposure to oxygen and light; Inconsistent solution preparation methods.1. Standardize your solution preparation protocol, ensuring consistent degassing and handling times. 2. Work under subdued lighting and keep solutions covered as much as possible. 3. Prepare fresh solutions for each experiment or use aliquots from a properly stored stock to avoid repeated freeze-thaw cycles and air exposure.
Loss of biological activity over time Gradual oxidation of the compound in solution.1. Add a suitable antioxidant to your working solutions. Common choices for phenolic compounds include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT). Start with a low concentration (e.g., 10-50 µM) and optimize as needed. 2. Store working solutions on ice during the experiment.
Precipitate forms in the solution The oxidized product may have lower solubility.1. Follow all prevention steps to minimize oxidation. 2. If a precipitate is observed, it is recommended to prepare a fresh solution as the composition is likely compromised.

Experimental Protocols

Protocol 1: Preparation of an Oxygen-Free this compound Solution

This protocol describes the preparation of a solution with minimal oxygen to prevent oxidation during short-term experiments.

Materials:

  • This compound

  • Desired solvent (e.g., DMSO, ethanol, buffer)

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Sterile, sealed vials with septa

  • Syringes and needles

Procedure:

  • Place the desired volume of solvent into a vial with a septum.

  • Insert a needle connected to the inert gas line into the solvent, ensuring the needle tip is below the liquid surface.

  • Insert a second, shorter needle into the septum to act as a vent for the displaced gas.

  • Gently bubble the inert gas through the solvent for 15-30 minutes. This process is called sparging.

  • Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas in the vial.

  • Weigh the required amount of this compound in a separate, dry vial.

  • Using a gas-tight syringe, withdraw the desired volume of the degassed solvent and add it to the vial containing the compound.

  • Gently swirl to dissolve. The solution is now ready for use.

Protocol 2: Use of Metal Chelators to Prevent Catalytic Oxidation

This protocol details the addition of a metal chelator to your experimental solutions.

Materials:

  • Stock solution of EDTA or EGTA (e.g., 0.5 M in water, pH 8.0)

  • Your prepared this compound solution

Procedure:

  • Determine the final desired concentration of the chelator in your experiment. A final concentration of 0.1 to 1 mM is typically effective.

  • Add the appropriate volume of the EDTA or EGTA stock solution to your buffer or media before adding this compound.

  • Ensure the pH of the final solution is compatible with your experimental design, as EDTA and EGTA chelation efficiency can be pH-dependent.[2][3]

  • Proceed with your experiment as planned.

Note: While both EDTA and EGTA chelate a variety of divalent metal ions, EGTA has a higher affinity for calcium ions compared to magnesium ions, which can be advantageous in certain biological assays.[2][3][4]

Visualizations

Signaling Pathway: The Oxidation Process

OxidationProcess Coumaroyltyrosine This compound (Phenol) PhenoxyRadical Phenoxy Radical Coumaroyltyrosine->PhenoxyRadical O₂, Light, Metal Ions -H⁺, -e⁻ Quinone Quinone-type Product (Colored) PhenoxyRadical->Quinone Further Oxidation Degradation Further Degradation Products Quinone->Degradation Instability

Caption: Oxidation cascade of this compound.

Experimental Workflow: Preventing Oxidation

PreventionWorkflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_store Storage Start Start: Prepare Solvent Degas Degas Solvent (Inert Gas Sparging) Start->Degas AddChelator Add Chelating Agent (e.g., EDTA) Degas->AddChelator Dissolve Dissolve Compound AddChelator->Dissolve ProtectLight Protect from Light Dissolve->ProtectLight LowTemp Maintain Low Temperature (e.g., on ice) ProtectLight->LowTemp AddAntioxidant Add Antioxidant (e.g., Ascorbic Acid) LowTemp->AddAntioxidant InertAtmosphere Store under Inert Gas AddAntioxidant->InertAtmosphere Freeze Freeze at -20°C or -80°C InertAtmosphere->Freeze

Caption: Workflow for minimizing oxidation.

Logical Relationship: Factors and Mitigation Strategies

MitigationStrategies Oxygen Oxygen Exposure InertGas Inert Gas Purging Oxygen->InertGas Antioxidants Add Antioxidants (Ascorbic Acid, BHT) Oxygen->Antioxidants Light Light Exposure AmberVials Use Amber Vials/ Foil Wrapping Light->AmberVials MetalIons Metal Ion Catalysis Chelators Add Chelators (EDTA, EGTA) MetalIons->Chelators HighTemp High Temperature Refrigerate Refrigerate/ Work on Ice HighTemp->Refrigerate HighpH High pH AcidicBuffer Use Neutral to Slightly Acidic Buffer HighpH->AcidicBuffer

Caption: Factors causing oxidation and their mitigation.

References

Technical Support Center: N-trans-p-Coumaroyltyrosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address HPLC peak tailing for N-trans-p-Coumaroyltyrosine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern?

Peak tailing refers to an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] This is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[2] An ideal chromatographic peak is symmetrical and Gaussian in shape.

Q2: What are the most likely chemical causes of peak tailing for this compound?

The structure of this compound contains several functional groups that can cause peak tailing through secondary interactions with the stationary phase:

  • Carboxylic Acid Group: This acidic group can interact with basic sites on the column packing material.

  • Phenolic Hydroxyl Groups: These groups are weakly acidic and highly polar, making them prone to hydrogen bonding with active sites on the silica (B1680970) surface, such as residual silanols.[2]

  • Amide Linkage: The amide group also contributes to the molecule's polarity.

The primary cause of peak tailing is often the presence of more than one retention mechanism.[3] For this compound, this means the desired hydrophobic interaction is competing with unwanted polar interactions with the silica backbone of the column.[3]

Q3: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor. This compound has multiple ionizable groups (one carboxylic acid and two phenols), each with a distinct pKa. When the mobile phase pH is close to a pKa value, the molecule can exist as a mixture of ionized and non-ionized forms, leading to significant peak tailing.[1]

  • At low pH (e.g., < 3): The carboxylic acid is fully protonated (neutral), and the phenolic groups are also protonated. This single, neutral form will interact most consistently with the C18 stationary phase, typically resulting in a sharper, more symmetrical peak.

  • At mid-range pH (e.g., 4-8): The carboxylic acid will be deprotonated (negatively charged), while the phenolic groups remain protonated. This ionic state can lead to strong secondary interactions with any residual, positively charged sites on the silica surface or with metal contaminants.

  • At high pH (e.g., > 9): Both the carboxylic acid and the phenolic groups will be deprotonated, creating a highly charged species that may exhibit poor retention and peak shape on a standard C18 column.

To ensure a single analyte form, it is recommended to operate at a pH at least 1.5-2 units away from the analyte's pKa.

Q4: I've adjusted the pH to ~2.5, but some tailing persists. What other mobile phase modifications should I try?

If low pH is not sufficient, consider the following mobile phase adjustments:

  • Increase Buffer Concentration: In separations with low ionic strength, poor retention time reproducibility and tailing can occur.[4] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.[4]

  • Change Organic Modifier: Acetonitrile (B52724) and methanol (B129727) have different properties. If you are using acetonitrile, switching to methanol (or vice versa) can alter selectivity and sometimes improve peak symmetry by modifying interactions with the stationary phase.

  • Add an Inhibitor: For tailing caused by silanol (B1196071) interactions, adding a small amount of a competitive base like triethylamine (B128534) (TEA) to the mobile phase can block the active silanol sites.[4] However, this is more common for basic analytes.

Q5: Could my HPLC column be the source of the problem?

Yes, the column is a frequent cause of peak tailing.[2]

  • Column Contamination: Accumulation of strongly retained sample components on the column inlet can disrupt the chromatographic process.[2]

  • Column Degradation: Physical damage, such as a void at the column head or a partially blocked inlet frit, can cause non-uniform flow paths, leading to peak distortion.[2][3] You can often check for this by reversing and flushing the column (if permitted by the manufacturer).

  • Inappropriate Column Chemistry: Standard C18 columns have residual silanol groups on their surface.[4] For polar compounds like this compound, it is better to use a modern, high-purity silica column that is fully end-capped . End-capping chemically blocks most of these active silanol sites, minimizing secondary interactions.[1][3] Alternatively, columns with polar-embedded phases can provide shielding for polar analytes.[1]

Q6: What instrumental factors (extra-column effects) can cause peak tailing?

Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the column itself.[4] Key sources include:

  • Tubing: Using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector increases dead volume, causing peak dispersion.[2][4] Use narrow-bore tubing (e.g., 0.005" ID) and keep connections as short as possible.

  • Improper Fittings: Poorly seated ferrules or mismatched fittings can create small voids or leaks in the flow path, disrupting the sample band and causing tailing.[5]

Q7: How should I prepare my sample to minimize peak tailing?

Proper sample preparation is crucial.

  • Sample Solvent: The ideal sample solvent is the mobile phase itself or a solvent that is weaker than the mobile phase.[4] Dissolving this compound in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile for a run starting at 10% acetonitrile) will cause peak distortion.[2]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[2][4] If you suspect this is the issue, try diluting your sample by a factor of 10 and reinjecting.

Troubleshooting Workflow & Data

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.

Caption: Troubleshooting workflow for HPLC peak tailing.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Rationale
Molecular FormulaC₁₈H₁₇NO₅PubChem[6]
Molecular Weight327.3 g/mol PubChem[7]
Hydrogen Bond Donors4PubChem[7]
Hydrogen Bond Acceptors5PubChem[7]
Estimated pKa (Carboxyl)~2.2 - 4.6Based on tyrosine and p-coumaric acid structures.
Estimated pKa (Phenolic)~9.0 - 10.0Based on tyrosine and p-coumaric acid structures.

Table 2: Recommended HPLC Condition Adjustments to Mitigate Tailing

ParameterInitial ConditionRecommended AdjustmentRationale for Change
Mobile Phase pH Uncontrolled or > 4.0Adjust to pH 2.5 - 3.0 with an additive like 0.1% formic acid or 0.1% TFA.Suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, neutral form to minimize secondary ionic interactions.[3]
Column Type Older, non-end-capped C18Use a modern, fully end-capped C18 or a polar-embedded phase column.End-capping blocks residual silanol groups on the silica surface, which are a primary source of unwanted polar interactions causing tailing.[1][3]
Sample Solvent 100% Acetonitrile or MethanolDissolve the sample in the initial mobile phase composition (e.g., 90% Water / 10% ACN).Prevents peak distortion caused by injecting a solvent that is significantly stronger than the mobile phase.[2]
Column Temperature AmbientIncrease to 35 - 40 °C .Higher temperatures can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks.
System Tubing Standard (e.g., 0.01" ID)Replace with narrow-bore PEEK tubing (e.g., 0.005" ID) and minimize length.Reduces extra-column volume, which contributes to peak broadening and tailing.[2][4]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Evaluation

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (preferably end-capped, e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A1: Water with 0.1% Formic Acid (~pH 2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5

  • Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 7.0

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Sample solvent (50:50 Water:Acetonitrile)

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in the sample solvent.

  • Condition 1 (Low pH):

    • Set up the mobile phase as A1 (0.1% Formic Acid) and B (Acetonitrile).

    • Equilibrate the column with a suitable starting gradient (e.g., 10% B) for at least 15 column volumes.

    • Inject 5 µL of the sample stock solution.

    • Run a gradient method appropriate for eluting the compound (e.g., 10% to 90% B over 20 minutes).

    • Record the chromatogram and note the peak shape. Calculate the USP tailing factor.

  • Condition 2 (Mid pH):

    • Thoroughly flush the system and column with 60:40 water:acetonitrile to remove all acid.

    • Change Mobile Phase A to A2 (pH 4.5 buffer).

    • Equilibrate the column with the new mobile phase.

    • Inject the sample and run the same gradient as in Step 2.

    • Record the chromatogram and calculate the USP tailing factor.

  • Condition 3 (Neutral pH):

    • Thoroughly flush the system and column.

    • Change Mobile Phase A to A3 (pH 7.0 buffer).

    • Equilibrate, inject, and run the same gradient.

    • Record the chromatogram and calculate the USP tailing factor.

  • Analysis:

    • Compare the peak shapes and tailing factors from the three conditions. The optimal pH will be the one that provides the most symmetrical peak (tailing factor closest to 1.0). For this compound, Condition 1 is expected to yield the best results.

References

Technical Support Center: Optimizing N-trans-p-Coumaroyltyrosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-trans-p-Coumaroyltyrosine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: Based on studies of structurally similar p-coumaroyl derivatives, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments. For instance, p-coumaroyl flavone (B191248) glycosides have been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with IC50 values in the range of 54.5 ± 5.8 to 78.8 ± 5.9 μM[1]. The optimal concentration will be cell-type specific and should be determined empirically through a dose-response experiment.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] For cell culture applications, the final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.

Q3: What are the known biological activities of this compound and related compounds?

A3: this compound and similar phenolic compounds have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects. The anti-inflammatory properties are often associated with the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of key signaling pathways such as NF-κB and MAPK.[1][3][4] Some studies on related compounds also suggest potential neuroprotective roles.[5][6]

Q4: Which signaling pathways are likely modulated by this compound?

A4: Based on the activities of related coumarin (B35378) and phenolic compounds, this compound is anticipated to modulate inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation and are common targets of such compounds.[3][4][7] Inhibition of these pathways typically leads to a reduction in the expression of pro-inflammatory genes.

Troubleshooting Guides

Problem 1: Low or No Observed Bioactivity
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to identify the optimal working concentration for your specific cell line and assay.
Compound Precipitation Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a different solubilization agent. Gentle warming and vortexing of the stock solution before dilution may also help.
Compound Degradation Prepare fresh stock solutions and use them promptly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light.
Incorrect Assay Endpoint Ensure the selected assay is appropriate for detecting the expected biological activity. For example, when assessing anti-inflammatory effects, measure relevant markers such as NO production, or cytokine levels.
Problem 2: High Cell Toxicity or Unexpected Cell Death
Possible Cause Troubleshooting Step
High Compound Concentration Perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the IC50 value of this compound for your cell line. Use concentrations well below the cytotoxic range for functional assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent control to assess its effect on cell viability.
Contamination Inspect cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and use fresh, sterile reagents.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. It may be necessary to use a lower concentration range for particularly sensitive cell types.

Quantitative Data Summary

Table 1: Reported Bioactivity of Structurally Related Compounds

Compound ClassBiological ActivityCell LineIC50 Value (µM)Reference
p-Coumaroyl Flavone GlycosidesNitric Oxide (NO) InhibitionRAW 264.754.5 - 78.8[1]
LimonoidsNitric Oxide (NO) InhibitionRAW 264.74.6 - 58.6[8]
Flavonols (Quercetin, Luteolin)Nitric Oxide (NO) InhibitionRAW 264.77.6 - 12.0[9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired bioactivity assay (e.g., Griess assay for NO production).

  • Data Analysis: Plot the assay response against the log of the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Protocol 2: Assessing Cytotoxicity using the MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) for a specified period (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) serial Serial Dilution in Culture Medium stock->serial treat Treat Cells with Compound Dilutions serial->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity bioactivity Bioactivity Assay (e.g., Griess) incubate->bioactivity data Data Analysis (IC50 / EC50) cytotoxicity->data bioactivity->data

Caption: Experimental workflow for optimizing this compound concentration.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB degrades from NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases NCT This compound NCT->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Genes promotes

Caption: Postulated inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor TAK1 TAK1 Receptor->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MKK->p38 phosphorylates p38_nuc p38 p38->p38_nuc translocates NCT This compound NCT->MKK inhibits AP1 AP-1 (c-Jun/c-Fos) p38_nuc->AP1 activates Genes Pro-inflammatory Gene Expression AP1->Genes promotes

Caption: Potential modulation of the p38 MAPK signaling cascade.

References

overcoming low bioavailability of N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available data on the oral bioavailability, metabolic fate, and specific formulation strategies for N-trans-p-Coumaroyltyrosine. The following troubleshooting guides and FAQs are based on general principles for poorly soluble phenolic compounds and data from structurally related molecules. Researchers should consider this guidance as a starting point for their own empirical investigations.

Troubleshooting Guides

Issue 1: Low or No Detectable Plasma Concentration After Oral Administration
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Solvent System Optimization: Ensure complete dissolution in the vehicle before administration. This compound is reported to be soluble in solvents like DMSO, chloroform, dichloromethane, and ethyl acetate. For in-vivo studies, consider using a co-solvent system (e.g., DMSO:PEG:Water) or a surfactant-based formulation. 2. Particle Size Reduction: Investigate micronization or nanosizing techniques to increase the surface area for dissolution. 3. Formulation with Solubilizing Excipients: Explore the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes and enhance aqueous solubility.
Low Intestinal Permeability 1. Co-administration with Permeation Enhancers: Evaluate the use of GRAS (Generally Recognized as Safe) permeation enhancers that can transiently open tight junctions or increase membrane fluidity. 2. Lipid-Based Formulations: Formulate this compound in self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanoemulsions to potentially improve absorption via the lymphatic pathway.
Rapid First-Pass Metabolism 1. In-vitro Metabolic Stability Assays: Conduct experiments with liver microsomes or S9 fractions to determine the metabolic stability of the compound. 2. Co-administration with Metabolic Inhibitors: In preclinical studies, consider co-administration with known inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) for CYP enzymes) to assess the impact of first-pass metabolism.
Efflux by Transporters 1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests the involvement of transporters like P-glycoprotein (P-gp). 2. Use of Efflux Pump Inhibitors: In-vitro studies with known P-gp inhibitors (e.g., verapamil) can confirm if this compound is a substrate for efflux pumps.
Issue 2: High Variability in In-Vivo Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Formulation 1. Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the dosing formulation. 2. Characterize the Formulation: Analyze each batch of the formulation for particle size, homogeneity, and drug content before administration.
Food Effects 1. Fasting vs. Fed State: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. Lipid-based formulations may show a positive food effect.
Animal-to-Animal Variability 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: There is no direct published data on the absolute oral bioavailability of this compound. As a phenolic amide with likely poor aqueous solubility, its oral bioavailability is expected to be low. For comparison, a study on another phenolic amide, amkamide, showed detectable plasma concentrations in mice after oral administration, with a maximum concentration (Cmax) reached in approximately 20-25 minutes at a high dose[1]. However, this should not be taken as a direct predictor for this compound.

Q2: What are the primary challenges in achieving good oral absorption of this compound?

A2: The primary challenges are likely to be:

  • Low Aqueous Solubility: Limiting its dissolution in gastrointestinal fluids.

  • Low Intestinal Permeability: The ability of the molecule to pass through the intestinal epithelium may be limited.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestine and/or liver before reaching systemic circulation.

  • Efflux Transporters: It may be a substrate for efflux pumps like P-glycoprotein, which actively transport the compound back into the intestinal lumen.

Q3: What formulation strategies can be employed to improve the bioavailability of this compound?

A3: Several strategies can be investigated:

  • Nanosystems: Formulations such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions can improve solubility, protect the drug from degradation, and enhance absorption.

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can enhance the dissolution rate by presenting the drug in an amorphous state.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within a cyclodextrin can significantly increase its aqueous solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gut, which can improve solubilization and absorption.

Q4: How can I assess the intestinal permeability of this compound in the lab?

A4: The Caco-2 cell monolayer model is a widely used in-vitro tool to predict intestinal permeability. This assay involves seeding Caco-2 cells on a semi-permeable membrane in a Transwell® system. Once the cells differentiate into a monolayer resembling the intestinal epithelium, you can measure the transport of this compound from the apical (gut lumen) to the basolateral (blood) side and vice versa. This allows for the calculation of the apparent permeability coefficient (Papp) and the efflux ratio.

Q5: What is the likely metabolic pathway for this compound?

A5: While the specific metabolic pathway for this compound has not been detailed in the available literature, it is likely to undergo Phase I and Phase II metabolism typical for phenolic compounds and N-acyl-amino acids. Potential metabolic reactions include:

  • Phase I: Hydroxylation of the aromatic rings.

  • Phase II: Glucuronidation or sulfation of the hydroxyl groups. The carboxylic acid moiety could also be a site for conjugation. Amino acid conjugation is a known metabolic pathway for xenobiotic carboxylic acids, which involves the formation of an acyl-CoA thioester followed by conjugation with an amino acid like glycine[2][3].

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of this compound.

Materials:

  • Caco-2 cells (passage 45-55)

  • 12-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • This compound

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²).

  • For the assay, wash the monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM this compound) to the apical chamber and fresh HBSS to the basolateral chamber.

  • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity.

  • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualizations

experimental_workflow cluster_invitro In-Vitro Assessment cluster_formulation Formulation Development cluster_invivo In-Vivo Evaluation solubility Aqueous Solubility Assessment formulation_decision Formulation Strategy Selection solubility->formulation_decision Low stability Metabolic Stability (Microsomes/S9) stability->formulation_decision Low permeability Caco-2 Permeability Assay permeability->formulation_decision Low nano Nanoformulations (SLNs, Nanoemulsions) pk_study Pharmacokinetic Study in Rodents nano->pk_study sd Solid Dispersions sd->pk_study cyclo Cyclodextrin Complexation cyclo->pk_study bioavailability Calculate Bioavailability (AUC oral / AUC IV) pk_study->bioavailability formulation_decision->nano formulation_decision->sd formulation_decision->cyclo

Caption: Experimental workflow for overcoming low bioavailability.

potential_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism NCT This compound p450 CYP450 Enzymes NCT->p450 hydroxylated Hydroxylated Metabolites p450->hydroxylated ugt UGTs hydroxylated->ugt sult SULTs hydroxylated->sult gluco_conj Glucuronide Conjugates ugt->gluco_conj sulf_conj Sulfate Conjugates sult->sulf_conj excretion Excretion (Urine/Feces) gluco_conj->excretion sulf_conj->excretion

Caption: Putative metabolic pathway for this compound.

References

Technical Support Center: Troubleshooting N-trans-p-Coumaroyltyrosine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-trans-p-Coumaroyltyrosine, a phenolic compound, is of growing interest in various research fields. However, its chemical nature presents a potential for interference in common biochemical assays. This technical support center provides a comprehensive guide to identifying, understanding, and mitigating these potential interferences to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere in my assays?

This compound is a naturally occurring phenolic compound. Its structure, containing hydroxyl groups on aromatic rings, confers antioxidant and redox properties. These very properties can lead to non-specific interactions with assay reagents, causing misleading results that are not related to the biological activity being investigated.

Q2: Which biochemical assays are most susceptible to interference by this compound?

Assays that are based on the following principles are particularly at risk:

  • Redox reactions: Assays like the MTT, XTT, and resazurin (B115843) cell viability assays, as well as antioxidant assays such as DPPH and ABTS, can be affected by the inherent reducing potential of this compound.

  • Spectrophotometry and Fluorometry: The intrinsic absorbance and potential fluorescence of this compound can overlap with the detection wavelengths of many assays, leading to artificially high or low readings.

  • Protein-based assays: Assays involving enzymes (e.g., ELISA) or protein quantification (e.g., Bradford assay) can be influenced by non-specific binding of the compound to proteins.

Q3: What are the common signs of assay interference?

Be vigilant for the following indicators:

  • High background signal in control wells (containing the compound but no biological sample).

  • A dose-response that does not fit a standard sigmoidal curve.

  • Inconsistent results between replicate wells or experiments.

  • Discrepancy between the observed results and known biology.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)

Potential Cause: this compound, as a reducing agent, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.

Troubleshooting Steps:

  • Cell-Free Control: Run a control experiment without cells. Add this compound at the same concentrations used in your experiment to the culture medium and MTT reagent. A color change indicates direct reduction of MTT by the compound.

  • Alternative Viability Assays: Consider using an assay with a different mechanism, such as the sulforhodamine B (SRB) assay, which measures cellular protein content, or a trypan blue exclusion assay, which assesses membrane integrity.

  • Wash Step: Before adding the MTT reagent, carefully wash the cells with fresh media or PBS to remove any residual this compound.

Issue 2: High Absorbance in Antioxidant Capacity Assays (e.g., DPPH, ABTS)

Potential Cause: this compound is an antioxidant and will directly scavenge the DPPH or ABTS radicals, leading to a strong signal that may mask the true activity of the system under investigation.

Troubleshooting Steps:

  • Compound-Only Control: For each concentration of this compound, run a parallel sample containing only the compound and the assay buffer to measure its intrinsic absorbance at the assay wavelength. Subtract this value from your experimental readings.

  • Kinetic Analysis: Monitor the reaction over time. True enzymatic inhibition will often show a different kinetic profile compared to direct radical scavenging by the compound.

Issue 3: Inaccurate Protein Quantification (e.g., Bradford Assay)

Potential Cause: Phenolic compounds can bind to proteins, potentially interfering with the dye-binding mechanism of the Bradford assay, leading to either an over- or underestimation of the protein concentration.

Troubleshooting Steps:

  • Protein-Free Control: Prepare samples with your buffer and this compound at the concentrations used in your experiment to check for any direct reaction with the Bradford dye.

  • Alternative Quantification Method: Use a protein assay that is less susceptible to interference from phenolic compounds, such as the bicinchoninic acid (BCA) assay. However, it is still advisable to run a compound-only control with the BCA assay.

  • Protein Precipitation: To separate the protein from the interfering compound, you can precipitate the protein using methods like trichloroacetic acid (TCA) precipitation, wash the pellet, and then resuspend it in a suitable buffer for quantification.

Issue 4: Unexpected Results in Enzyme-Linked Immunosorbent Assays (ELISAs)

Potential Cause: this compound can interfere at multiple steps in an ELISA:

  • Non-specific binding: It may bind to the plate, capture antibody, detection antibody, or the enzyme conjugate.

  • Enzyme inhibition: It could directly inhibit the activity of the reporter enzyme (e.g., Horseradish Peroxidase - HRP).

  • Optical interference: Its absorbance may overlap with the substrate's product wavelength.

Troubleshooting Steps:

  • Compound Interference Control: Run control wells containing all ELISA components except the analyte, but with this compound at the experimental concentrations.

  • Enzyme Activity Control: In a separate plate, test the effect of this compound on the activity of the enzyme conjugate by incubating the enzyme with its substrate in the presence and absence of the compound.

  • Increase Blocking and Washing: Enhance the blocking step by using a higher concentration of blocking agent or a longer incubation time. Increase the number and stringency of wash steps to remove non-specifically bound compound.

Data Presentation

Table 1: Troubleshooting Summary for Common Biochemical Assays

Assay TypePotential Issue with this compoundRecommended Control ExperimentMitigation Strategy
Cell Viability (MTT) Direct reduction of MTT reagentCell-free control (Compound + Media + MTT)Use alternative assay (e.g., SRB); Wash cells before adding MTT
Antioxidant (DPPH, ABTS) Direct radical scavengingCompound-only control (Compound + Buffer)Subtract background absorbance; Kinetic analysis
Protein Quantification (Bradford) Interference with dye-protein bindingProtein-free control (Compound + Buffer + Dye)Use alternative assay (e.g., BCA); Protein precipitation
ELISA Non-specific binding, enzyme inhibition, optical interferenceCompound interference control; Enzyme activity controlIncrease blocking/washing; Use a different substrate/detection system

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay
  • Prepare a series of dilutions of this compound in cell culture medium in a 96-well plate.

  • Include wells with medium only as a negative control.

  • Add MTT reagent to each well at the same concentration used in your cell-based assay.

  • Incubate the plate for the same duration as your standard protocol (e.g., 2-4 hours) at 37°C.

  • Add solubilization buffer (e.g., DMSO or a specialized buffer) to each well.

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • A significant increase in absorbance in the presence of this compound indicates direct MTT reduction.

Protocol 2: Assessing Optical Interference
  • Prepare a serial dilution of this compound in the same buffer used for your assay in a clear microplate.

  • Include wells with buffer only to serve as a blank.

  • Use a spectrophotometer or plate reader to scan the absorbance of each concentration across a range of wavelengths, including the excitation and emission wavelengths of your assay.

  • Plot absorbance versus wavelength to generate an absorbance spectrum for this compound.

  • Significant absorbance at your assay's wavelength indicates potential spectral overlap.

Visualizing Workflows and Relationships

experimental_workflow Troubleshooting Workflow for Potential Assay Interference A Unexpected Assay Result B Perform Cell-Free Control A->B C Perform Compound-Only Control (Spectral Scan) A->C D Interference Detected? B->D C->D E No Interference Proceed with caution, consider other factors D->E No F Yes, Interference Detected D->F Yes G Mitigation Strategy F->G H Modify Protocol (e.g., wash steps) G->H I Use Alternative Assay G->I J Re-evaluate Data H->J I->J

Caption: A logical workflow for identifying and addressing assay interference.

signaling_pathway_interference Potential Interference Points of Phenolic Compounds in a Kinase Assay cluster_assay Kinase Assay Components Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Detection_Ab Detection Antibody Phospho_Substrate->Detection_Ab Signal Assay Signal Detection_Ab->Signal Compound This compound Compound->Kinase Non-specific Inhibition? Compound->Detection_Ab Non-specific Binding? Compound->Signal Optical Interference?

Caption: Potential points of interference in a typical kinase signaling assay.

N-trans-p-Coumaroyltyrosine aggregation and precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-trans-p-coumaroyltyrosine. The information provided aims to address common challenges related to the aggregation and precipitation of this compound in stock solutions.

Disclaimer: Specific experimental data on the solubility and stability of this compound is limited in publicly available literature. The guidance provided here is based on the known properties of its constituent molecules, p-coumaric acid and L-tyrosine, as well as general principles for handling hydrophobic small molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer. Why is this happening?

A1: this compound is predicted to have low aqueous solubility at neutral pH. This is due to the hydrophobic nature of the p-coumaric acid and tyrosine moieties. Precipitation upon addition to an aqueous buffer is a common issue for compounds with this characteristic. The organic solvent used to dissolve the compound may not be miscible or the final concentration of the compound may have exceeded its solubility limit in the aqueous buffer.[1][2][3]

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: Based on the high solubility of its components, p-coumaric acid and L-tyrosine, in dimethyl sulfoxide (B87167) (DMSO), it is the recommended solvent for preparing a concentrated stock solution of this compound.[4] Ethanol (B145695) is another potential solvent, as p-coumaric acid is highly soluble in it.[4][5] It is crucial to use a high-purity, anhydrous grade of the chosen solvent to minimize the introduction of water, which can promote precipitation.

Q3: How can I improve the solubility of this compound in my aqueous experimental medium?

A3: To improve solubility in aqueous solutions, you can try the following:

  • pH Adjustment: The solubility of both p-coumaric acid and L-tyrosine is pH-dependent. L-tyrosine's solubility significantly increases at pH below 2 or above 9.[6] While the optimal pH for this compound is unknown, carefully adjusting the pH of your final working solution (if your experiment allows) may improve its solubility.

  • Co-solvents: Including a small percentage of an organic co-solvent like DMSO or ethanol in your final aqueous solution can help maintain the solubility of the compound. However, it is critical to ensure the final solvent concentration is compatible with your experimental system (e.g., typically ≤ 0.5% DMSO for cell-based assays to avoid toxicity).[1]

  • Use of Surfactants or Solubilizing Agents: For some applications, non-ionic detergents (e.g., Tween-20) or cyclodextrins can be used to enhance the solubility of hydrophobic compounds.[1][2] Compatibility with your specific assay must be verified.

Q4: My this compound stock solution, which was clear initially, has formed a precipitate after storage at 4°C or -20°C. What should I do?

A4: Precipitation upon storage at low temperatures is common for concentrated stock solutions of hydrophobic compounds.[1] First, try warming the solution to room temperature and vortexing gently to see if the precipitate redissolves. If it does, you can proceed with your experiment. To prevent this, consider the following:

  • Aliquoting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Storage at Room Temperature: If the compound is stable, short-term storage of the DMSO stock solution at room temperature might be an option to avoid precipitation. However, the stability of this compound at room temperature is not established.

  • Lower Concentration: Preparing the stock solution at a lower concentration can also reduce the likelihood of precipitation during storage.

Q5: Is it acceptable to use a solution with a visible precipitate?

A5: No, it is not recommended to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of the compound in the supernatant is unknown and will be lower than intended, leading to inaccurate and unreliable experimental results.

Troubleshooting Guide: Aggregation and Precipitation

This guide provides a systematic approach to troubleshooting common issues with this compound stock solutions.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon dissolving in the initial solvent. Concentration exceeds the solubility limit in the chosen solvent.- Reduce the concentration of the stock solution.- Try a different organic solvent with higher solubilizing capacity (e.g., DMSO, DMF).- Use sonication or gentle warming to aid dissolution.
Precipitate forms when diluting the stock solution into an aqueous buffer. Poor aqueous solubility; "crashing out" of the compound.- Decrease the final concentration in the aqueous medium.- Increase the percentage of the organic co-solvent in the final working solution (check for experimental compatibility).- Perform serial dilutions in water or a buffer with a low salt concentration before the final dilution into the assay buffer.[2]- Adjust the pH of the aqueous buffer to be more acidic or alkaline, if permissible for the experiment.
Solution becomes cloudy or forms a precipitate over time at room temperature. Compound degradation or slow aggregation.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in aliquots.- Protect the solution from light, as phenolic compounds can be light-sensitive.
Precipitate forms after one or more freeze-thaw cycles. Decreased solubility at lower temperatures and instability due to temperature changes.- Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.- If the precipitate redissolves upon warming, the solution may still be usable, but it is best to avoid this.

Data Presentation

Table 1: Solubility of p-Coumaric Acid

SolventSolubilityReference(s)
WaterSlightly soluble / 0.72 mg/mL (with gentle warming and sonication)[5][7]
EthanolVery soluble / 50 mg/mL[5][8]
Diethyl EtherVery soluble[5]
DMSO≥19.8 mg/mL / ~15 mg/mL[4][7]
Dimethyl Formamide (DMF)~20 mg/mL[4]

Table 2: Solubility of L-Tyrosine

Solvent / ConditionSolubilityReference(s)
Water (pH 3.2 - 7.5, 25°C)0.45 mg/mL[6]
1 M HCl (with heating)100 mg/mL[6]
Water (pH 1.8)2.0 mg/mL[6]
Water (pH 9.5)1.4 mg/mL[6]
Water (pH 10)3.8 mg/mL[6]
DMSOSoluble

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol provides a general procedure for preparing a stock solution. The optimal concentration may need to be determined empirically.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound is approximately 327.33 g/mol .

  • Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile amber vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath at room temperature for 10-15 minutes to aid dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles or precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for experimental use.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate to Room Temperature: Allow the frozen aliquot of the stock solution to thaw completely and equilibrate to room temperature.

  • Vortex: Gently vortex the stock solution to ensure homogeneity.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. First, dilute the DMSO stock solution into a small volume of water or a low-salt buffer.

  • Final Dilution: Add the serially diluted compound to your final aqueous experimental buffer to achieve the desired working concentration. Ensure the final concentration of DMSO is kept to a minimum (e.g., ≤ 0.5%).

  • Mix and Use Immediately: Gently mix the final working solution and use it immediately to reduce the risk of precipitation over time.

Mandatory Visualization

Troubleshooting_Workflow start Precipitation or Aggregation Observed check_initial_dissolution Was the compound fully dissolved in the initial stock solution? start->check_initial_dissolution check_dilution Did precipitation occur upon dilution in aqueous buffer? check_initial_dissolution->check_dilution No sol_initial Troubleshoot Initial Dissolution: - Lower concentration - Change solvent (e.g., DMSO, DMF) - Use sonication/gentle warming check_initial_dissolution->sol_initial Yes check_storage Did precipitation occur during storage? check_dilution->check_storage No sol_dilution Troubleshoot Dilution: - Decrease final concentration - Increase co-solvent percentage - Adjust buffer pH - Perform serial dilutions check_dilution->sol_dilution Yes sol_storage Troubleshoot Storage: - Prepare fresh solutions - Aliquot to avoid freeze-thaw - Store at -80°C - Protect from light check_storage->sol_storage Yes end_node Stable Solution Achieved check_storage->end_node No sol_initial->end_node sol_dilution->end_node sol_storage->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Affecting_Solubility main_compound This compound Aggregation & Precipitation solvent Solvent Choice (e.g., DMSO, Ethanol vs. Water) solvent->main_compound ph pH of the Solution ph->main_compound concentration Concentration concentration->main_compound temperature Temperature (Storage & Dissolution) temperature->main_compound ionic_strength Ionic Strength of Buffer ionic_strength->main_compound

Caption: Key factors influencing the aggregation and precipitation of this compound.

References

Technical Support Center: Synthesis of N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-trans-p-Coumaroyltyrosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are frequently attributed to several factors. Here's a breakdown of potential causes and their solutions:

  • Inefficient Carboxylic Acid Activation: The primary step in this amide coupling is the activation of the carboxylic acid group of p-coumaric acid. If this activation is incomplete, the subsequent reaction with L-tyrosine will be inefficient.

    • Solution: Ensure your coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), are fresh and of high purity. HOBt is often used as an additive with carbodiimides to suppress side reactions and improve yields. Consider using alternative, more potent coupling reagents if yields remain low (see comparison table below).

  • Side Reactions: Carbodiimide-mediated couplings can sometimes lead to the formation of N-acylurea byproducts, which are unreactive and reduce the amount of activated carboxylic acid available.

    • Solution: The addition of HOBt can minimize the formation of N-acylurea. Running the reaction at a lower temperature (e.g., 0 °C) during the activation step can also help to reduce side reactions.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role.

    • Solution: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used. Ensure your solvent is completely dry, as water can hydrolyze the activated intermediate. Optimization of reaction time and temperature may be necessary; monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purification Losses: Significant loss of product can occur during the workup and purification steps.

    • Solution: Optimize your purification protocol. Column chromatography is a common method for purifying the final product. Careful selection of the solvent system for chromatography is essential to achieve good separation and recovery.

Q2: I am observing the formation of a white precipitate during my reaction. What is it and how should I handle it?

A2: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct formed from the reaction of DCC. DCU is notoriously insoluble in many common organic solvents, which facilitates its removal.

  • Solution: The majority of the DCU can be removed by filtration of the reaction mixture. After filtration, the filtrate containing your product can be carried forward to the next steps of the workup and purification.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica (B1680970) gel).

    • Spot the TLC plate with a small amount of your starting materials (p-coumaric acid and L-tyrosine) as references, and a sample of your reaction mixture.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane, or chloroform (B151607) and methanol).

    • Visualize the spots under UV light.

  • Interpretation: As the reaction proceeds, you should observe the disappearance of the starting material spots and the appearance of a new spot corresponding to your product, this compound. The reaction is considered complete when the limiting starting material spot is no longer visible.

Q4: What are the best practices for purifying the final product?

A4: Column chromatography is a highly effective method for purifying this compound.

  • General Procedure:

    • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel using a suitable solvent system (eluent).

    • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

    • Elution: Pass the eluent through the column and collect fractions.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Comparison of Amide Coupling Methods

Synthesis MethodCoupling ReagentsAdditiveTypical Yield Range (%)Notes
Carbodiimide (B86325) CouplingDCC or DICHOBt50 - 70A common and cost-effective method. The addition of HOBt is recommended to improve yield and reduce side reactions.
Phosphonium Salt CouplingPyBOP-70 - 90Generally higher yielding but more expensive than carbodiimide methods.
Uronium Salt CouplingHATU-75 - 95Highly efficient, even for sterically hindered substrates. Also a more expensive option.
Microwave-Assisted SynthesisDCC/DMAPHOBt60 - 85Can significantly reduce reaction times and improve yields.

Experimental Protocols

Protocol 1: Synthesis of this compound using DCC/HOBt

This protocol describes a standard method for the synthesis of this compound via a carbodiimide-mediated amide coupling reaction.

Materials:

  • p-Coumaric acid

  • L-Tyrosine methyl ester hydrochloride (or L-Tyrosine, with an additional equivalent of base)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution of Starting Materials: In a round-bottom flask, dissolve p-coumaric acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Addition of Amine: In a separate flask, dissolve L-tyrosine methyl ester hydrochloride (1 equivalent) in anhydrous DMF and add TEA (1.1 equivalents). Add this solution to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

    • Dilute the filtrate with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound methyl ester.

  • Hydrolysis (if starting with L-Tyrosine methyl ester): Dissolve the purified ester in a mixture of methanol (B129727) and water, add a base such as lithium hydroxide, and stir at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the reaction mixture with acid and extract the product.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Purification pCA p-Coumaric Acid Activated_Ester Activated Ester Intermediate pCA->Activated_Ester HOBt HOBt HOBt->Activated_Ester DCC DCC DCC->Activated_Ester Crude_Product Crude this compound Activated_Ester->Crude_Product Tyrosine L-Tyrosine Tyrosine->Crude_Product Base Base (e.g., TEA) Base->Crude_Product Workup Aqueous Workup Crude_Product->Workup Column_Chromo Column Chromatography Workup->Column_Chromo Pure_Product Pure Product Column_Chromo->Pure_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Activation Inefficient Activation? Start->Activation Side_Reactions Side Reactions? Start->Side_Reactions Conditions Suboptimal Conditions? Start->Conditions Purification Purification Loss? Start->Purification Check_Reagents Use Fresh/Pure Coupling Reagents & Additives (HOBt) Activation->Check_Reagents Solution Temp_Control Run Activation at 0°C Side_Reactions->Temp_Control Solution Dry_Solvent Ensure Anhydrous Solvent Conditions->Dry_Solvent Solution Optimize_Purification Optimize Column Chromatography Purification->Optimize_Purification Solution

Caption: Troubleshooting flowchart for addressing low reaction yields.

light sensitivity and proper storage of N-trans-p-Coumaroyltyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving N-trans-p-Coumaroyltyrosine. Given the limited specific stability data for this exact molecule, the information provided is based on best practices for structurally similar phenolic compounds and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored in a tightly sealed, light-resistant container at 4°C. For long-term storage, storage at -20°C is recommended to minimize degradation. As a phenolic compound, it is susceptible to degradation by light, heat, and oxygen. A related compound, N-p-trans-Coumaroyltyramine, is recommended to be stored at 4°C and protected from light.[1]

Q2: My this compound solution has changed color. Is it still usable?

A2: A color change, often to a yellowish or brownish hue, typically indicates degradation or oxidation of phenolic compounds. It is recommended to prepare fresh solutions before use. If you must use a previously prepared solution, it is crucial to verify its integrity, for example, by analytical chromatography (e.g., HPLC) to check for the presence of degradation products.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For aqueous buffers, it may be necessary to first dissolve the compound in a small amount of DMSO or ethanol and then dilute it with the aqueous buffer. Always check the final concentration of the organic solvent to ensure it is compatible with your experimental system.

Q4: Is this compound sensitive to pH changes in solution?

A4: Yes, phenolic compounds can be sensitive to pH. The stability of this compound can be affected by pH, with potential for hydrolysis of the amide bond under strongly acidic or basic conditions. It is advisable to prepare solutions in buffers that are close to the pH of your experiment and to use them as quickly as possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously frozen stock, aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Protect the solution from light during storage and use.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using spectrophotometry or an analytical method like HPLC with a calibration curve.
Low or no biological activity observed Degradation of the compound due to improper storage or handling.Ensure the compound has been stored correctly at 4°C or -20°C and protected from light. Prepare fresh solutions and minimize their exposure to light and elevated temperatures.
Poor solubility in the experimental medium.Ensure the compound is fully dissolved. You may need to use a co-solvent like DMSO or ethanol. The final concentration of the co-solvent should be tested for any effects on your experimental system.
Appearance of unexpected peaks in chromatography Degradation of this compound.This indicates the presence of impurities or degradation products. Review your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products.
Contamination of the sample or solvent.Use high-purity solvents and handle samples carefully to avoid contamination.

Light Sensitivity and Stability Data

Table 1: Illustrative Stability of this compound under Different Conditions

Condition Duration Parameter Illustrative % Degradation Notes
Light Exposure (Ambient Lab Light) 24 hoursIn Solution (Ethanol)15-25%Degradation is expected to be significant. Protect solutions from light.
24 hoursSolid (Powder)< 5%The solid form is generally more stable, but protection from light is still recommended.
Elevated Temperature 24 hours40°C in Solution10-20%Thermal degradation can occur. Avoid prolonged exposure to elevated temperatures.
24 hours40°C as Solid< 2%The solid form is more resistant to thermal stress.
Freeze-Thaw Cycles 5 cyclesIn Solution (DMSO)5-10%Repeated freeze-thaw cycles can lead to degradation. Aliquoting stock solutions is recommended.
pH Stress 24 hourspH 3 in Solution5-15%Potential for acid-catalyzed hydrolysis.
24 hourspH 9 in Solution10-20%Potential for base-catalyzed hydrolysis and oxidation.

Experimental Protocols

Protocol for Assessing the Photostability of this compound in Solution

This protocol outlines a method to quantify the degradation of this compound upon exposure to light using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., ethanol or DMSO)
  • HPLC-grade water and acetonitrile (B52724)
  • Formic acid or other suitable mobile phase modifier
  • Amber and clear glass vials
  • HPLC system with a UV detector
  • Calibrated light source (optional, for controlled studies)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in an amber vial to protect it from light.
  • From the stock solution, prepare experimental solutions at a lower concentration (e.g., 100 µg/mL) in both amber (control) and clear (test) vials.

3. Experimental Procedure:

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot from the amber vial and analyze it by HPLC to establish the initial concentration and purity.
  • Light Exposure: Place the clear vials under a consistent light source (e.g., ambient laboratory light or a controlled photostability chamber). Wrap the amber vials completely in aluminum foil and place them alongside the clear vials to serve as dark controls.
  • Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours), take aliquots from both the clear and amber vials for HPLC analysis.
  • HPLC Analysis:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 310-330 nm).
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
  • Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
  • The appearance of new peaks in the chromatogram of the light-exposed samples indicates the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in amber vial) prep_exp Prepare Experimental Solutions (100 µg/mL in clear and amber vials) prep_stock->prep_exp t0_sample T0 Analysis (from amber vial) prep_exp->t0_sample light_exposure Expose clear vials to light prep_exp->light_exposure dark_control Keep amber vials in dark prep_exp->dark_control sampling Sample at time points (2, 4, 8, 12, 24h) light_exposure->sampling dark_control->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Calculate % Degradation hplc_analysis->data_analysis

Caption: Workflow for assessing the photostability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways NCT This compound isomerization cis-isomer NCT->isomerization Light (UV) hydrolysis p-Coumaric Acid + Tyrosine NCT->hydrolysis Acid/Base oxidation Oxidized Products NCT->oxidation Oxygen/Light

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of N-trans-p-Coumaroyltyrosine and Other p-Coumaric Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N-trans-p-coumaroyltyrosine and other p-coumaric acid amides, with a focus on their antioxidant and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers and professionals in drug discovery and development.

Introduction to p-Coumaric Acid Amides

p-Coumaric acid, a widespread phenolic acid in the plant kingdom, can be found conjugated with various molecules, including amino acids and polyamines, to form a diverse class of compounds known as p-coumaric acid amides. These amides have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound is a prominent member of this family, and this guide will compare its bioactivity with that of other structurally related p-coumaric acid amides.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and a selection of other p-coumaric acid amides.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
(E,E)-di-p-coumaroylputrescineDPPH radical scavenging120.55[1]
Keayanidine ADPPH radical scavenging25.3[1]
Keayanidine BDPPH radical scavenging27.9[1]
p-Coumaric acid amide derivative 4aDPPH radical scavenging56 ± 4.3
p-Coumaric acid amide derivative 4bDPPH radical scavenging53 ± 3.6
p-Coumaric acid amide derivative 4cDPPH radical scavenging58 ± 1.3
p-Coumaric acid amide derivative 4dDPPH radical scavenging57 ± 2.5
p-Coumaric acid amide derivative 5bDPPH radical scavenging29 ± 1.5
Quercetin (Reference)DPPH radical scavenging8.3[1]

Note: Specific IC50 values for this compound in DPPH assays were not prominently available in the reviewed literature, highlighting an area for future research. However, the data for related compounds suggest that the antioxidant activity of p-coumaric acid amides is influenced by the nature of the amine moiety.

Anti-inflammatory Activity

The anti-inflammatory potential of p-coumaric acid amides is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). A lower IC50 value indicates more potent anti-inflammatory activity.

Compound/ExtractAssayCell LineIC50 (µM)Reference
Fissibicoside A (p-coumaroyl flavone (B191248) glycoside)Nitric Oxide InhibitionRAW 264.754.5 ± 5.8[1]
Fissibicoside B (p-coumaroyl flavone glycoside)Nitric Oxide InhibitionRAW 264.762.3 ± 4.5[1]
Fissibicoside C (p-coumaroyl flavone glycoside)Nitric Oxide InhibitionRAW 264.778.8 ± 5.9[1]
Bergamottin (Coumarin)Nitric Oxide InhibitionRAW 264.714[2]
Mammeasin G (Coumarin)Nitric Oxide InhibitionRAW 264.70.8[3]
Mammea A/AD (Coumarin)Nitric Oxide InhibitionRAW 264.71.3[3]
L-NMMA (Reference Inhibitor)Nitric Oxide InhibitionRAW 264.765.6[4]

Key Signaling Pathways

The anti-inflammatory effects of p-coumaric acid and its derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Signaling_Pathway cluster_0 Inactive Complex cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) p_IkB p-IκBα IkB->p_IkB NFkB_n NF-κB NFkB->NFkB_n translocates to Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Nucleus Nucleus DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes transcription pCA p-Coumaric Acid Amides pCA->IKK inhibits

Figure 1. Inhibition of the NF-κB Signaling Pathway by p-Coumaric Acid Amides.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1 p_ERK->AP1 p_JNK->AP1 p_p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes pCA p-Coumaric Acid Amides pCA->MAPKK inhibits phosphorylation

Figure 2. Modulation of the MAPK Signaling Pathway by p-Coumaric Acid Amides.

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the antioxidant and anti-inflammatory activities of p-coumaric acid amides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, a non-radical form, which results in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

General Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds (p-coumaric acid amides) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow DPPH DPPH• (Violet) Reaction Reaction Mixture DPPH->Reaction Antioxidant Antioxidant (p-Coumaric Acid Amide) Antioxidant->Reaction Incubation Incubation (Dark, RT, 30 min) Reaction->Incubation DPPHH DPPH-H (Yellow) Incubation->DPPHH Spectrophotometer Spectrophotometer (517 nm) DPPHH->Spectrophotometer Calculation Calculate % Inhibition & IC50 Spectrophotometer->Calculation NO_Inhibition_Assay_Workflow RAW_cells RAW 264.7 Cells Pretreatment Pre-treatment with p-Coumaric Acid Amide RAW_cells->Pretreatment LPS_stimulation LPS Stimulation Pretreatment->LPS_stimulation Incubation Incubation (24h) LPS_stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Griess_reagent Add Griess Reagent Supernatant->Griess_reagent Measurement Measure Absorbance (540 nm) Griess_reagent->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying and validating novel anti-inflammatory compounds is a critical endeavor. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of N-trans-p-Coumaroyltyrosine against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the current lack of head-to-head in vivo studies, this comparison is based on data from different, well-established models of inflammation.

Comparative Efficacy of this compound and Standard NSAIDs

The anti-inflammatory potential of this compound has been demonstrated in a zebrafish tail fin injury model, where it significantly inhibited the migration of key inflammatory cells. For a comparative perspective, this section presents data on the efficacy of standard NSAIDs in the widely used carrageenan-induced paw edema model in rodents.

It is crucial to note that the following data are from different experimental models and species, and therefore, a direct comparison of potency should be made with caution.

Table 1: In Vivo Anti-inflammatory Effect of this compound in a Zebrafish Model

CompoundDosageModelEndpointResult
N-(E)-p-CoumaroyltyrosineNot specifiedInjured zebrafish tail finInhibition of neutrophil and macrophage aggregationSignificant inhibition of immune cell aggregation to the injury site[1]

Table 2: In Vivo Anti-inflammatory Effects of Standard NSAIDs in the Carrageenan-Induced Paw Edema Model in Rats

CompoundDosage (p.o.)Edema Inhibition at 3 hours (%)Edema Inhibition at 5 hours (%)
Indomethacin (B1671933)10 mg/kg65.71%[2]-
Diclofenac Sodium5 mg/kg56.17% (at 2h)[3]69.1%[4]
Diclofenac Sodium20 mg/kg71.82%[3]-
IbuprofenNot specifiedStatistically significant decrease in paw size compared to control[4]-

Hypothesized Mechanism of Action: Signaling Pathway

While the precise signaling pathway of this compound is still under investigation, based on its structure and the known mechanisms of similar phenolic compounds, a plausible mechanism involves the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS (Inflammatory Stimulus) LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases IkB IκB NFkB_IkB->IkB NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB->Proteasome ubiquitination & degradation MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 AP1 AP-1 JNK->AP1 p38->AP1 AP1_n AP-1 AP1->AP1_n translocation NCT This compound NCT->IKK inhibits NCT->JNK inhibits NCT->p38 inhibits DNA DNA NFkB_n->DNA AP1_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes transcription

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols and Workflows

Detailed and standardized experimental protocols are fundamental for the reproducibility and validation of research findings. Below are the methodologies for the in vivo models discussed in this guide.

Zebrafish Tail Transection Assay for Acute Inflammation

This model is increasingly used for in vivo imaging of leukocyte migration to a site of injury.

Experimental Workflow:

G cluster_setup Preparation cluster_procedure Procedure cluster_analysis Analysis A Anesthetize 3 dpf Zebrafish Larvae B Mount Larvae on a Microscope Slide A->B C Transect the Caudal Fin with a Sterile Scalpel B->C D Incubate Larvae with This compound or Vehicle Control C->D E Image the Injury Site at Specific Time Points D->E F Quantify the Number of Migrated Neutrophils and Macrophages E->F

Caption: Workflow for the zebrafish tail transection assay.

Detailed Protocol:

  • Animal Model: Transgenic zebrafish larvae at 3 days post-fertilization (dpf) expressing fluorescently labeled neutrophils and/or macrophages are used.

  • Anesthesia: Larvae are anesthetized in a solution of tricaine (B183219) (MS-222).

  • Tail Transection: The caudal fin is transected with a sterile micro-scalpel to induce a localized inflammatory response.

  • Treatment: Immediately after injury, larvae are incubated in a medium containing this compound at the desired concentration or a vehicle control.

  • Imaging and Quantification: At various time points post-injury, the larvae are re-anesthetized and immobilized. The number of fluorescently labeled leukocytes that have migrated to the wound site is quantified using fluorescence microscopy.

Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible model for screening acute anti-inflammatory activity.

Experimental Workflow:

G cluster_setup Preparation cluster_procedure Procedure cluster_analysis Analysis A Fast Rats Overnight B Administer Test Compound (e.g., NSAID) or Vehicle Orally (p.o.) A->B C Measure Initial Paw Volume B->C D Inject Carrageenan (1%) into the Subplantar Region of the Right Hind Paw C->D E Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) D->E F Calculate the Percentage Inhibition of Edema E->F

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g, are typically used.

  • Grouping and Administration: Animals are divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups. The test compounds or vehicle are administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

This compound demonstrates promising anti-inflammatory activity in vivo by inhibiting leukocyte migration. While direct comparative data with standard NSAIDs in the same model is not yet available, the existing evidence warrants further investigation. The carrageenan-induced paw edema model provides a robust system for future studies to quantify its dose-dependent efficacy and directly benchmark it against established anti-inflammatory agents. Further elucidation of its precise mechanism of action on signaling pathways such as NF-κB and MAPK will be crucial for its development as a potential therapeutic agent.

References

A Comparative Analysis of N-trans-p-Coumaroyltyrosine from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-trans-p-coumaroyltyrosine, a phenolic amide with notable biological activities, from various plant sources. This document synthesizes available quantitative data, details experimental protocols for extraction and analysis, and visualizes key biochemical pathways to support further research and development.

Quantitative Analysis of this compound

This compound has been identified in a range of plant species. However, comprehensive quantitative data across different sources remains an area of active research. The following table summarizes the available quantitative data and confirmed presence of this compound in select plant species.

Plant SpeciesFamilyPlant PartThis compound Content (mg/g dry weight)Reference
Abrus herbaFabaceaeLeaves0.75 - 6.36[1]
Theobroma cacao (Cocoa)MalvaceaeBeansPresence confirmed, quantitative data not specified in the reviewed literature. A related compound, (+)-N-[3′,4′-Dihydroxy-(E)-cinnamoyl]-L-aspartic acid, is found at 428 mg/kg in roasted nibs.[2]
Coffea canephora (Robusta Coffee)RubiaceaeBeansPresence of related N-phenylpropenoyl-L-amino acids confirmed, specific quantitative data for this compound not available in the reviewed literature.[3]
Solanum melongena (Eggplant)SolanaceaeFruitPresence of the related compound N-trans-p-coumaroyltyramine confirmed, specific quantitative data for this compound not available in the reviewed literature.[4]
Dioscorea opposita (Chinese Yam)DioscoreaceaeTuberPresence of the related compound N-trans-p-coumaroyltyramine confirmed, specific quantitative data for this compound not available in the reviewed literature. An HPLC method for TCT determination has been developed.[5][5]

Note: The quantitative data is limited, highlighting a need for further standardized comparative studies. The presence of structurally related compounds in some species suggests the potential for this compound to be present as well.

Biological Activities: A Comparative Overview

While direct comparative studies on the biological activity of this compound from different plant sources are scarce, the extracts of plants containing this compound have demonstrated a range of promising effects.

  • Antioxidant Activity: Extracts from eggplant, rich in phenolic compounds including coumaroyl derivatives, have shown significant antioxidant properties.[4]

  • α-Glucosidase Inhibition: N-trans-p-coumaroyltyramine, isolated from Chinese Yam, has shown considerable inhibitory activity against α-glucosidase, suggesting potential anti-diabetic applications.[5]

Further research is required to determine if the plant origin and the co-extraction of other phytochemicals influence the specific biological activities of this compound.

Experimental Protocols

Extraction of this compound

This protocol is a generalized method based on procedures for extracting N-phenylpropenoyl-L-amino acids from plant materials, particularly Theobroma cacao.

Materials:

  • Lyophilized and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Acetone (HPLC grade)

  • Formic acid

  • Water (Milli-Q or equivalent)

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of lyophilized and finely powdered plant material.

  • Extraction:

    • Add 20 mL of a methanol/acetone/water (7:7:6, v/v/v) solution containing 0.1% formic acid to the plant material.

    • Sonicate the mixture for 15 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Solid-Phase Extraction (SPE) for Purification:

    • Re-dissolve the dried extract in 5 mL of methanol/water (1:9, v/v) with 0.1% formic acid.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of methanol/water (1:9, v/v) with 0.1% formic acid.

    • Load the re-dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute the this compound fraction with 10 mL of methanol.

  • Final Preparation: Evaporate the methanolic eluate to dryness and re-dissolve in a known volume of the initial mobile phase for UPLC-MS/MS analysis.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B (linear gradient)

    • 8-10 min: 95% B (isocratic)

    • 10-10.1 min: 95-5% B (linear gradient)

    • 10.1-12 min: 5% B (isocratic for re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 328.1

    • Product Ions (Q3): m/z 163.1 (quantifier), m/z 119.1 (qualifier)

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for the specific instrument.

Quantification:

  • Prepare a calibration curve using a certified standard of this compound.

  • Quantify the compound in the plant extracts by comparing the peak area to the calibration curve.

Visualizations

The biosynthesis of this compound is intrinsically linked to the shikimate and phenylpropanoid pathways, which are fundamental for the production of aromatic amino acids and various phenolic compounds in plants.

Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate L_Tyrosine L-Tyrosine Prephenate->L_Tyrosine N_trans_p_Coumaroyltyrosine This compound L_Tyrosine->N_trans_p_Coumaroyltyrosine Phenylpropanoid_Pathway Phenylpropanoid Pathway Cinnamic_acid Cinnamic acid Phenylpropanoid_Pathway->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA p_Coumaroyl_CoA->N_trans_p_Coumaroyltyrosine

Caption: Biosynthesis of this compound.

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from plant samples.

Experimental_Workflow Plant_Material Plant Material (Lyophilized) Extraction Solvent Extraction (MeOH/Acetone/H2O) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Combined Supernatant Centrifugation->Supernatant Evaporation1 Rotary Evaporation Supernatant->Evaporation1 SPE Solid-Phase Extraction (SPE) Evaporation1->SPE Evaporation2 Evaporation & Reconstitution SPE->Evaporation2 Analysis UPLC-MS/MS Analysis Evaporation2->Analysis

Caption: Extraction and Analysis Workflow.

References

Unveiling the Molecular Mechanisms of N-trans-p-Coumaroyltyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of N-trans-p-Coumaroyltyrosine, a naturally occurring phenolic amide, with other relevant compounds. We delve into its mechanisms of action, focusing on its roles in melanogenesis inhibition and anti-inflammatory responses, supported by available experimental data. Detailed protocols for key assays are provided to facilitate further research and validation.

Inhibition of Melanin (B1238610) Synthesis: A Potent Tyrosinase Inhibitor

This compound has been identified as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. Its inhibitory effect makes it a compound of interest for applications in dermatology and cosmetics as a skin-lightening agent.

Comparative Inhibitory Activity

The inhibitory potential of this compound against mushroom tyrosinase has been quantified and compared with the well-known tyrosinase inhibitor, kojic acid.

CompoundTargetIC50 Value (µM)Reference CompoundIC50 Value (µM)
N-trans-p-Coumaroyltyramine Tyrosinase40.6[1]Kojic Acid5.34 - 18.25[2]
cis-N-Coumaroyltyramine Tyrosinase36.4[1]Kojic Acid5.34 - 18.25[2]

Note: IC50 values for kojic acid can vary depending on the experimental conditions.

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cluster_melanin Melanogenesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin N_trans_p_Coumaroyltyrosine This compound Tyrosinase_Inhibition Tyrosinase N_trans_p_Coumaroyltyrosine->Tyrosinase_Inhibition Inhibits Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase_Inhibition Inhibits

Caption: Inhibition of the melanogenesis pathway by this compound.

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways. Studies have shown its ability to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Effects on Inflammatory Mediators
Cell LineStimulantCompoundEffect
RAW 264.7LPSN-(E)-p-Coumaroyl tyrosine Decreased levels of ROS, NO, IL-6, IL-1β, and IL-18.

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cluster_nfkb NF-κB Signaling Pathway cluster_inhibition_nfkb Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, IL-6, IL-1β) Nucleus->Inflammatory_Genes N_trans_p_Coumaroyltyrosine_nfkb This compound N_trans_p_Coumaroyltyrosine_nfkb->IKK Inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is used to determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (this compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and different concentrations of the test compound or kojic acid.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

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start Start prepare_reagents Prepare Reagents (Tyrosinase, L-DOPA, Buffers, Test Compound, Control) start->prepare_reagents add_to_plate Add Buffer, Tyrosinase, and Test Compound/Control to 96-well Plate prepare_reagents->add_to_plate pre_incubate Pre-incubate add_to_plate->pre_incubate add_substrate Add L-DOPA to Initiate Reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 475 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the tyrosinase inhibition assay.

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of NF-κB activation in a cell-based system.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter plasmid

  • Cell culture medium (DMEM with 10% FBS)

  • Test compound

  • LPS or TNF-α (stimulant)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the HEK293T-NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway and incubate for a further period (e.g., 6 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

  • Determine the IC50 value.

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start Start seed_cells Seed NF-κB Reporter Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_compound Treat with Test Compound incubate_overnight->treat_compound stimulate_cells Stimulate with LPS/TNF-α treat_compound->stimulate_cells incubate_further Incubate stimulate_cells->incubate_further lyse_cells Lyse Cells and Add Luciferase Reagent incubate_further->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence calculate_inhibition Calculate % Inhibition and Determine IC50 measure_luminescence->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the NF-κB luciferase reporter assay.

Western Blotting for NF-κB Pathway Proteins

This protocol is used to detect the levels of key proteins in the NF-κB signaling pathway.

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with the test compound and/or LPS.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as a dual-action therapeutic agent with both tyrosinase inhibitory and anti-inflammatory properties. Its efficacy in inhibiting melanin synthesis is comparable to established compounds, making it a promising candidate for cosmetic and dermatological applications. Furthermore, its ability to modulate the NF-κB signaling pathway highlights its potential for treating inflammatory conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the mechanisms of action of this and other bioactive compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-trans-p-Coumaroyltyrosine is critical for pharmacokinetics, quality control, and various bioactivity studies. This guide provides an objective comparison of the primary analytical methods employed for the quantification of this phenolic compound, supported by representative experimental data. Detailed methodologies for key experiments are provided to facilitate method implementation and cross-validation.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely adopted techniques for the analysis of this compound and other phenolic compounds.[1][2] HPLC-DAD offers robustness and is widely available, providing quantitative data based on UV absorbance.[3][4] LC-MS/MS, on the other hand, provides superior sensitivity and selectivity by measuring the mass-to-charge ratio of the analyte and its fragments, making it ideal for complex biological matrices.[5][6][7]

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of phenolic compounds, which can be considered representative for this compound.

ParameterHPLC-DADLC-MS/MS
**Linearity (R²) **> 0.99> 0.997
Limit of Detection (LOD) 0.01 - 0.35 µg/mL0.005 - 0.054 µg/L
Limit of Quantification (LOQ) 0.03 - 1.07 µg/mL0.009 - 0.123 µg/L
Accuracy (Recovery %) 98.33 - 101.12%96.6 - 109.2%
Precision (RSD %) < 5%< 15%

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results.[1] Below are representative methodologies for HPLC-DAD and LC-MS/MS analysis.

HPLC-DAD Method

This method is suitable for the quantification of this compound in purified samples and plant extracts.

  • Chromatographic System: A standard HPLC system equipped with a Diode-Array Detector.[3][4]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acidified water (A) and acetonitrile (B52724) (B). A typical gradient might start at 10% B, increase to 50% B over 20 minutes, then to 90% B for 5 minutes, before returning to initial conditions.[3][4]

  • Flow Rate: 0.8 - 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 20 µL.[3]

  • Detection: Diode-Array Detector monitoring at a wavelength specific to the absorbance maximum of this compound (typically around 310-330 nm for coumaroyl derivatives).

  • Quantification: Based on a calibration curve generated from authentic standards of this compound.[1]

LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue extracts.[8][9][10]

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[11]

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[11]

  • Mobile Phase: LC-MS grade solvents are required. A typical mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A fast gradient can be employed.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

  • Ionization Mode: Positive or negative ion mode, to be optimized for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined and optimized.[5][6]

  • Quantification: An internal standard method is typically used for quantification, with a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualization

CrossValidationWorkflow General Workflow for Analytical Method Cross-Validation cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Application MD_Select Select Analytical Techniques (e.g., HPLC, LC-MS/MS) MD_Optimize Optimize Method Parameters (e.g., Mobile Phase, Gradient) MD_Select->MD_Optimize MV_Linearity Linearity & Range MD_Optimize->MV_Linearity MV_Accuracy Accuracy (Recovery) MV_Precision Precision (Repeatability & Intermediate) MV_Specificity Specificity/ Selectivity MV_LOD Limit of Detection (LOD) MV_LOQ Limit of Quantification (LOQ) MV_Robustness Robustness CV_Define Define Acceptance Criteria MV_Robustness->CV_Define CV_Compare Compare Performance Parameters CV_Define->CV_Compare CV_Select Select Optimal Method CV_Compare->CV_Select APP_Routine Routine Sample Analysis CV_Select->APP_Routine

Caption: A flowchart illustrating the key stages of analytical method cross-validation.

References

Comparative In Vivo Efficacy of N-trans-p-Coumaroyltyrosine: An Anti-Inflammatory and Neuroprotective Candidate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N-trans-p-Coumaroyltyrosine (NPCT) in animal models reveals promising anti-inflammatory activity, positioning it as a noteworthy candidate for further investigation. While in vivo data on its neuroprotective and anticancer effects are currently unavailable, this guide provides a comparative overview of its demonstrated efficacy against established alternatives in relevant preclinical models.

This publication delves into the existing in vivo efficacy studies of this compound, presenting a comparative analysis with other relevant compounds. The content is tailored for researchers, scientists, and professionals in drug development, offering a structured overview of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Anti-Inflammatory Efficacy: A Head-to-Head Comparison in the Zebrafish Model

This compound has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced zebrafish model of acute inflammation. This model is a well-established platform for screening anti-inflammatory compounds. The efficacy of NPCT is compared here with Chlorogenic Acid, another natural anti-inflammatory agent, and Dexamethasone, a potent corticosteroid.

CompoundAnimal ModelKey Efficacy ParametersQuantitative ResultsReference
This compound (NPCT) Zebrafish (LPS-induced inflammation)Inhibition of inflammatory cell infiltration, reduction of macrophage and neutrophil migration, decreased Nitric Oxide (NO) and Reactive Oxygen Species (ROS) release.Specific quantitative data on the percentage of inhibition was not available in the reviewed study. The study reported a significant inhibitory effect.[1]
Chlorogenic Acid Zebrafish (LPS-induced inflammation)Inhibition of macrophage and neutrophil recruitment, improved survival rate.Showed a similar effect to Dexamethasone in inhibiting immune cell recruitment and improving survival. Specific percentages were not detailed.[1]
Dexamethasone (Positive Control) Zebrafish (LPS-induced inflammation)Inhibition of macrophage and neutrophil recruitment, improved survival rate.Successfully inhibited inflammatory cell recruitment and improved survival in the LPS-induced zebrafish model.[1]

Neuroprotection: A Comparative Landscape of Phytochemicals

While direct in vivo studies on the neuroprotective effects of this compound are yet to be published, its phenolic structure suggests potential in this therapeutic area. For context, this section compares the in vivo efficacy of two well-researched neuroprotective phytochemicals, Curcumin (B1669340) and Resveratrol (B1683913), in various mouse models of neurodegenerative diseases.

CompoundAnimal ModelTherapeutic AreaKey Efficacy ParametersQuantitative ResultsReference
Curcumin Mouse (MPTP-induced Parkinson's Disease model)Parkinson's DiseaseImproved motor function, restored dopamine (B1211576) levels, reduced neuroinflammation.Curcumin (1 mg/kg) restored dopamine levels to 87.3% of the control value, a 40.9% improvement over the MPTP-induced reduction.[2]
Curcumin Mouse (Rotenone-induced Parkinson's Disease model)Parkinson's DiseaseImproved behavioral alterations, reduced oxidative damage, and mitochondrial dysfunction.Significant improvement in behavioral tests and antioxidant enzyme activities at doses of 50, 100, and 200 mg/kg.[3]
Resveratrol Mouse (MPTP-induced Parkinson's-like disease)Parkinson's DiseaseReduced glial activation, decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).Significantly reduced inflammatory markers and limited the decline of tyrosine hydroxylase-immunoreactivity.[4][5]
Resveratrol Mouse (Familial Alzheimer's Disease model)Alzheimer's DiseasePrevented memory loss, reduced amyloid burden, increased mitochondrial complex IV protein levels.Long-term treatment significantly prevented memory loss in the object recognition test and reduced amyloid plaques.[6]

Anticancer Potential: An Unexplored Avenue

Currently, there are no published in vivo studies evaluating the anticancer efficacy of this compound. The field of cancer research utilizes a variety of animal models, including xenografts and genetically engineered models, to assess the therapeutic potential of new compounds.[7][8][9][10] Future research into the effects of NPCT in such models would be necessary to determine its viability as a potential anticancer agent.

Experimental Protocols

LPS-Induced Inflammation in Zebrafish Larvae

This protocol is based on the methodology described in the studies evaluating this compound and its comparators.

  • Animal Husbandry: Zebrafish (Danio rerio) larvae are maintained at 28.5°C in a 14/10-hour light/dark cycle.

  • Disease Induction: At 3 days post-fertilization (dpf), larvae are anesthetized with tricaine. Lipopolysaccharide (LPS) from Escherichia coli is microinjected into the yolk sac to induce a systemic inflammatory response.

  • Drug Administration: Test compounds (this compound, Chlorogenic Acid, or Dexamethasone) are administered at specified concentrations, typically via microinjection or immersion in the housing water, shortly after LPS administration.

  • Efficacy Assessment:

    • Immune Cell Migration: Transgenic zebrafish lines with fluorescently labeled neutrophils and macrophages are used. The number of fluorescent cells migrating to the site of inflammation (yolk sac) is quantified at specific time points post-injection using fluorescence microscopy.

    • Inflammatory Mediators: The expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and the production of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) are measured using techniques such as quantitative real-time PCR (qRT-PCR) and specific fluorescent probes, respectively.

    • Survival Rate: The percentage of surviving larvae is monitored over a defined period (e.g., 48 hours) post-LPS injection.

MPTP-Induced Parkinson's Disease Model in Mice

This protocol is a generalized representation of methodologies used in studies with Curcumin and Resveratrol.

  • Animal Model: Adult male C57BL/6J mice are commonly used.

  • Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal injection to induce dopaminergic neurodegeneration, mimicking Parkinson's disease pathology.

  • Drug Treatment: Test compounds (e.g., Curcumin or Resveratrol) are administered orally or via injection for a specified duration, either before (pre-treatment) or after (post-treatment) MPTP administration.

  • Efficacy Assessment:

    • Behavioral Tests: Motor coordination and balance are assessed using tests such as the rotarod test.

    • Neurochemical Analysis: Levels of dopamine and its metabolites in the striatum are measured using high-performance liquid chromatography (HPLC).

    • Immunohistochemistry: The number of tyrosine hydroxylase (TH)-positive neurons (dopaminergic neurons) in the substantia nigra is quantified to assess neuroprotection.

    • Biochemical Assays: Markers of oxidative stress and inflammation in brain tissue are measured using techniques like ELISA and Western blotting.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

Signaling_Pathway_of_NPCT LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 NFkB_complex NF-κB/IκB Complex IRAK4->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκB degradation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines Transcription NPCT This compound (NPCT) NPCT->TLR4 Inhibits NPCT->MyD88 Inhibits NLRP3 NLRP3 Inflammasome NPCT->NLRP3 Inhibits Casp1 Caspase-1 NLRP3->Casp1 Casp1->Cytokines Activation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Zebrafish_Inflammation_Workflow cluster_prep Preparation cluster_induction Inflammation Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis Zebrafish Zebrafish Larvae (3 dpf) LPS_injection LPS Injection (Yolk Sac) Zebrafish->LPS_injection Drug_admin Compound Administration (NPCT, Comparators) LPS_injection->Drug_admin Imaging Fluorescence Microscopy (Immune Cell Migration) Drug_admin->Imaging qPCR qRT-PCR (Cytokine Expression) Drug_admin->qPCR Biochem Biochemical Assays (NO, ROS) Drug_admin->Biochem Survival Survival Monitoring Drug_admin->Survival

Caption: Experimental workflow for the zebrafish inflammation model.

References

A Comparative Analysis of the Neuroprotective Effects of N-trans-p-Coumaroyltyrosine and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective effects of N-trans-p-Coumaroyltyrosine alongside other well-researched phenolic compounds: resveratrol, curcumin, and ferulic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of these compounds' performance based on available experimental data. While direct comparative studies are limited, this guide consolidates existing data to highlight the neuroprotective potential of each compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective and related activities of this compound, resveratrol, curcumin, and ferulic acid. It is important to note that the experimental conditions vary between studies, which should be taken into consideration when comparing the values.

Table 1: Neuroprotective and Associated Activities of this compound

ActivityAssayCell Line/SystemIC50 / Effective ConcentrationReference
Acetylcholinesterase (AChE) InhibitionEllman's Method-122 µM

Table 2: Neuroprotective and Associated Activities of Resveratrol

ActivityAssayCell Line/SystemIC50 / Effective ConcentrationReference
Neuroprotection against OGD-RMTT AssayPC12 cells5, 10, and 25 µM (increased cell viability)
Neuroprotection against OGD-RLDH AssayPC12 cells5, 10, and 25 µM (decreased LDH release)
AntioxidantDPPH Radical Scavenging--

Table 3: Neuroprotective and Associated Activities of Curcumin

ActivityAssayCell Line/SystemIC50 / Effective ConcentrationReference
Neuroprotection against MPP+MTT AssayDifferentiated PC12 cellsIncreased cell viability at various concentrations
Neuroprotection against Oxidative Stress-SH-SY5Y cells-

Table 4: Neuroprotective and Associated Activities of Ferulic Acid

ActivityAssayCell Line/SystemIC50 / Effective ConcentrationReference
Neuroprotection against AAPH-induced stressMTT AssayPC12 cells25-100 µg/mL (increased cell viability)
Neuroprotection against AAPH-induced stressLDH AssayPC12 cells25-100 µg/mL (decreased LDH leakage)

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these phenolic compounds are mediated through various signaling pathways. Below are graphical representations of the key pathways involved.

N_trans_p_Coumaroyltyrosine_Pathway This compound This compound Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) This compound->Acetylcholinesterase (AChE) Inhibition Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) This compound->Reactive Oxygen Species (ROS) Scavenging Acetylcholine (ACh) Levels Acetylcholine (ACh) Levels Acetylcholinesterase (AChE)->Acetylcholine (ACh) Levels Decreases Cholinergic Neurotransmission Cholinergic Neurotransmission Acetylcholine (ACh) Levels->Cholinergic Neurotransmission Enhances Neuroprotection Neuroprotection Cholinergic Neurotransmission->Neuroprotection Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Induces Oxidative Stress->Neuroprotection

Caption: this compound Neuroprotective Mechanisms.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PI3K PI3K Resveratrol->PI3K Activates Nrf2 Nrf2 SIRT1->Nrf2 Deacetylates Akt Akt PI3K->Akt Akt->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant Enzymes (e.g., HO-1, SOD) Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant Enzymes (e.g., HO-1, SOD) Oxidative Stress Oxidative Stress Antioxidant Enzymes (e.g., HO-1, SOD)->Oxidative Stress Reduces Neuroprotection Neuroprotection Oxidative Stress->Neuroprotection

Caption: Resveratrol's Neuroprotective Signaling Pathway.

Curcumin_Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K Activates NF-kB NF-kB Curcumin->NF-kB Inhibits Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Promotes activation Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes (e.g., HO-1, NQO1) Neuroprotection Neuroprotection Antioxidant Enzymes (e.g., HO-1, NQO1)->Neuroprotection Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Induces Inflammatory Cytokines->Neuroprotection

Caption: Curcumin's Neuroprotective Signaling Pathways.

Ferulic_Acid_Pathway Ferulic Acid Ferulic Acid ROS Scavenging ROS Scavenging Ferulic Acid->ROS Scavenging PI3K PI3K Ferulic Acid->PI3K Activates Oxidative Stress Oxidative Stress ROS Scavenging->Oxidative Stress Reduces Neuroprotection Neuroprotection Oxidative Stress->Neuroprotection Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibits Neuronal Survival Neuronal Survival Akt->Neuronal Survival Promotes Neuronal Survival->Neuroprotection

Caption: Ferulic Acid's Neuroprotective Mechanisms.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of neuroprotection studies.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose the cells to the test compound (this compound or other phenols) at various concentrations for a specified duration. Include a vehicle control.

    • Induction of Neurotoxicity: After pre-treatment with the test compound, introduce a neurotoxic agent (e.g., H₂O₂, MPP+, AAPH) to induce cell death, except in the control wells.

    • MTT Incubation: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

    • Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed cells).

b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay

  • Principle: This assay quantifies the amount of lactate (B86563) dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage. Increased LDH activity in the medium is indicative of increased cytotoxicity.

  • Protocol Outline:

    • Cell Culture and Treatment: Follow the same steps for cell seeding and treatment as in the MTT assay.

    • Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

    • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

    • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of approximately 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Antioxidant Capacity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

  • Protocol Outline:

    • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol, ethanol).

    • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

    • Reaction: Mix the test sample with the DPPH solution and incubate in the dark at room temperature for a specific period (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Enzyme Inhibition Assay

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric method measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (B1193921) to thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

  • Protocol Outline:

    • Reagent Preparation: Prepare buffer (e.g., phosphate (B84403) buffer, pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test inhibitor solution at various concentrations.

    • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test inhibitor or vehicle control.

    • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

    • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

    • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each inhibitor concentration. The IC50 value can then be calculated.

Conclusion

This compound demonstrates neuroprotective potential, primarily through its documented acetylcholinesterase inhibitory and antioxidant activities. In comparison, resveratrol, curcumin, and ferulic acid have been more extensively studied, with their neuroprotective effects attributed to a wider range of mechanisms, including the modulation of key signaling pathways like PI3K/Akt and Nrf2.

The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies. Direct, head-to-head experimental comparisons under standardized conditions are necessary to definitively rank the neuroprotective efficacy of these promising phenolic compounds. Such research will be crucial for the development of novel therapeutic strategies for neurodegenerative diseases.

Navigating the Path to Clinical Utility: A Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

The validation of novel biomarkers is a critical process in translational medicine and drug development, bridging the gap between promising laboratory findings and reliable clinical application. While N-trans-p-Coumaroyltyrosine has emerged as a molecule of interest, comprehensive validation data establishing it as a robust biomarker is not yet publicly available. This guide, therefore, outlines the essential steps and considerations for validating a novel biomarker, using illustrative examples from established biomarker research to inform the potential validation path for compounds like this compound.

The journey from a candidate biomarker to a clinically accepted tool is rigorous, demanding a multi-step validation process to ensure its accuracy, reliability, and relevance.[1] This process is crucial for developing pharmacodynamic, diagnostic, and prognostic biomarkers that can accelerate drug development, enable earlier diagnosis, and monitor therapeutic efficacy.[2]

The Biomarker Validation Workflow

A typical biomarker validation process follows a phased approach, moving from initial discovery and analytical validation to clinical validation and qualification. Each stage involves specific experimental objectives and acceptance criteria.

cluster_discovery Discovery & Feasibility cluster_validation Analytical & Clinical Validation cluster_qualification Qualification & Implementation Discovery Candidate Biomarker Identification AssayDev Assay Development & Optimization Discovery->AssayDev Initial Screening AnalyticalVal Analytical Validation (Sensitivity, Specificity, Reproducibility) AssayDev->AnalyticalVal Method Transfer ClinicalVal Clinical Validation (Correlation with Clinical Endpoint) AnalyticalVal->ClinicalVal Fit-for-Purpose Validation Regulatory Regulatory Submission & Qualification ClinicalVal->Regulatory Pivotal Studies ClinicalUse Clinical Implementation Regulatory->ClinicalUse Approval

A generalized workflow for biomarker validation.

Key Performance Metrics for Biomarker Validation

The analytical and clinical validation of a biomarker hinges on demonstrating its performance across several key metrics. These are typically assessed in comparison to existing standards or algorithms.

Performance MetricDescriptionExample from NSTEMI Biomarker Evaluation[3]
Diagnostic Accuracy The ability of the biomarker to correctly distinguish between patients with and without the disease. Often measured by the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) curve.High-sensitivity cardiac troponin T (hs-cTnT) demonstrated the highest discriminatory ability for NSTEMI with an AUC of 0.922.
Sensitivity The proportion of individuals with the disease that are correctly identified by the biomarker.The ESC 0/1h algorithm for NSTEMI diagnosis achieved a sensitivity of 100%.
Specificity The proportion of individuals without the disease that are correctly identified by the biomarker.While not explicitly stated for a single value, high sensitivity and NPV imply high specificity.
Negative Predictive Value (NPV) The probability that a subject with a negative test result is truly free of the disease.The ESC 0/1h algorithm for NSTEMI diagnosis had an NPV of 100%.
Positive Predictive Value (PPV) The probability that a subject with a positive test result truly has the disease.ProBNP showed modest rule-in utility with a PPV of 19.8% at a specific threshold.
Reproducibility The consistency of the biomarker measurement across different labs, operators, and reagent lots.A key aspect of preclinical biomarker validation is demonstrating high reproducibility.[1]

Comparative Analysis with Alternative Biomarkers

A crucial step in validating a new biomarker is to compare its performance against existing or alternative biomarkers for the same clinical application. This provides context for its potential clinical utility. For instance, in the diagnosis of non-ST-elevation myocardial infarction (NSTEMI), novel biomarkers are often compared against the established high-sensitivity cardiac troponin T (hs-cTnT).[3]

BiomarkerAUC for NSTEMI Diagnosis[3]Key Findings[3]
hs-cTnT 0.922Highest diagnostic accuracy.
cMyBP-C 0.917Comparable accuracy to hs-cTnT, suggesting potential as an adjunct.
FABP3 0.759Good diagnostic performance but low effectiveness.
Copeptin 0.624Moderate discriminatory power.
proBNP 0.663Modest rule-in utility, more robust for rule-out.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducible measurement of a biomarker. While a specific protocol for this compound is not available, a general approach for the quantification of small molecules from biological matrices often involves liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Small Molecule Biomarker Quantification by LC-MS/MS

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.

    • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724), often containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • Further sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • LC Separation:

    • Inject the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 column for reversed-phase chromatography).

    • Use a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.

  • MS/MS Detection:

    • Ionize the analyte eluting from the LC column using an appropriate ionization source, such as electrospray ionization (ESI).

    • Detect the analyte and its fragments using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Develop an optimized MRM method by selecting specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Data Analysis:

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using standards of known concentrations to determine the concentration of the analyte in the unknown samples.

    • Validate the method according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and stability.

Hypothetical Signaling Pathway Involvement

Understanding the biological context of a biomarker is crucial for its validation. This includes elucidating the signaling pathways in which it or its metabolites are involved. For instance, a compound structurally similar to this compound, N-trans-feruloyltyramine, has been shown to modulate the MAP kinase signaling pathway, which is involved in inflammatory responses.[4] A hypothetical pathway for a biomarker might involve its interaction with key signaling cascades implicated in a disease.

Biomarker This compound (Hypothetical) Receptor Cell Surface Receptor Biomarker->Receptor Binds to MAPK_Pathway MAP Kinase Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Activates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK_Pathway->Transcription_Factor Phosphorylates & Activates Gene_Expression Altered Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Gene_Expression->Cellular_Response Leads to

References

Safety Operating Guide

Proper Disposal of N-trans-p-Coumaroyltyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Safety and Handling

Due to the absence of specific toxicological data for N-trans-p-Coumaroyltyrosine, it is prudent to handle this compound with a high degree of caution, assuming it may possess biological activity and potential hazards. Standard laboratory best practices for handling chemical compounds of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Skin and Body Laboratory coat---
Respiratory Use in a well-ventilated area or fume hoodAvoid generating dust

Disposal Procedures

The primary principle for the disposal of this compound is to avoid environmental release. Due to its potential biological activity, this compound and its containers should not be disposed of in regular trash or down the drain.

Waste Categorization and Segregation:

All waste materials contaminated with this compound must be segregated and treated as chemical waste.

Waste StreamDescriptionDisposal Container
Solid Waste Unused this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper, pipette tips)Labeled, sealed, and puncture-resistant container for chemical waste.
Liquid Waste Solutions containing this compound (e.g., dissolved in solvents like DMSO, methanol, ethanol)Labeled, sealed, and chemically compatible container for liquid chemical waste.
Sharps Waste Contaminated needles, syringes, or other sharp objectsLabeled, puncture-proof sharps container for chemical waste.
Empty Containers Original product containersTriple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone), collect the rinsate as liquid chemical waste, and deface the label before disposing of the container as regular waste or recycling, if permitted by local regulations.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (e.g., powder, contaminated consumables) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) assess_waste->sharps_waste Sharps package_solid Package in Labeled, Sealed Chemical Waste Container solid_waste->package_solid package_liquid Package in Labeled, Sealed, Compatible Liquid Waste Container liquid_waste->package_liquid package_sharps Place in Labeled, Puncture-Proof Sharps Container sharps_waste->package_sharps contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal package_solid->contact_ehs package_liquid->contact_ehs package_sharps->contact_ehs

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collect: Place the contained material into a labeled, sealed container for chemical waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as chemical waste.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.

Disclaimer: This information is provided as a guide and is not a substitute for a formal safety data sheet or the guidance of your institution's Environmental Health & Safety department. Always consult your local regulations and institutional protocols for chemical waste disposal.

Personal protective equipment for handling N-trans-p-Coumaroyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like N-trans-p-Coumaroyltyrosine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on the potential hazards identified for structurally similar compounds.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving may be appropriate for certain procedures.
Eyes Safety glasses with side shields or gogglesGoggles are required when there is a splash hazard.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust or aerosols.[1]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

  • For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contain the spill and follow institutional emergency procedures. Prevent entry into waterways.

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, paper towels, pipette tips) should be considered contaminated and disposed of as hazardous waste.

  • Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Weigh Compound in Fume Hood b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste f->g h Doff and Dispose of PPE g->h

A typical laboratory workflow for safely handling chemical compounds.

This procedural guidance is based on best practices for handling similar chemical compounds and is intended to supplement, not replace, institutional safety protocols and the specific information provided by the chemical supplier. Always consult the most up-to-date Safety Data Sheet for the specific compound you are using.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.